Trk-IN-12
Description
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Properties
Molecular Formula |
C18H19ClFN5O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
13-(chloromethylsulfonyl)-6-fluoro-2-methyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene |
InChI |
InChI=1S/C18H19ClFN5O3S/c1-23-10-13-8-15(20)2-3-16(13)28-7-6-24(29(26,27)12-19)11-14-9-21-25-5-4-17(23)22-18(14)25/h2-5,8-9H,6-7,10-12H2,1H3 |
InChI Key |
NTFOOZGBHCLKPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)F)OCCN(CC3=C4N=C1C=CN4N=C3)S(=O)(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Trk-IN-12: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-12 is a potent, macrocyclic inhibitor of Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases crucial in neuronal development and function, as well as oncogenesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its biochemical and cellular activities, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This inhibition is particularly effective against the wild-type Trk receptor and clinically relevant mutants, such as the G595R solvent front mutation, which confers resistance to first-generation Trk inhibitors.
Quantitative Inhibition Profile
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different forms of the Trk receptor and in engineered cell lines.
| Target | IC50 (nM) | Assay Type |
| TRKG595R | 13.1 | Biochemical Assay |
Table 1: Biochemical Inhibition of TRKG595R by this compound. This table summarizes the in vitro potency of this compound against the G595R mutant of the TRK receptor.
| Cell Line | Genotype | IC50 (µM) | Assay Type |
| Ba/F3 | LMNA-NTRK1 | 0.080 | Cell Proliferation Assay |
| Ba/F3 | LMNA-NTRK1-G595R | 0.646 | Cell Proliferation Assay |
Table 2: Cellular Antiproliferative Activity of this compound. This table details the efficacy of this compound in inhibiting the proliferation of Ba/F3 cells, a murine pro-B cell line, engineered to express human LMNA-NTRK1 fusion proteins with and without the G595R resistance mutation.[1]
Impact on Downstream Signaling Pathways
Activation of Trk receptors initiates a cascade of intracellular signaling events that are critical for cell survival, proliferation, and differentiation. The primary signaling pathways downstream of Trk are the Ras/Raf/MEK/ERK (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)/AKT pathway, and the Phospholipase C-gamma (PLCγ) pathway. This compound, by inhibiting the initial phosphorylation of the Trk receptor, effectively blocks the activation of all three major downstream signaling cascades.
Figure 1: Inhibition of TRK Signaling Pathways by this compound. This diagram illustrates how this compound blocks the activation of the downstream MAPK, PI3K/AKT, and PLCγ signaling pathways by inhibiting the Trk receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. While specific, detailed protocols for every experiment conducted with this compound are not publicly available, this section provides representative protocols for key assays used to characterize Trk inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Objective: To determine the IC50 value of this compound against a specific Trk kinase, such as TRKA, TRKB, or TRKC, including mutant forms like G595R.
Materials:
-
Purified recombinant Trk kinase domain (e.g., TRKAG595R)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the Trk kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Eu-labeled anti-phosphotyrosine antibody and SA-APC to the wells.
-
Incubate the plate in the dark to allow for antibody-antigen binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for a TR-FRET Based Biochemical Kinase Assay. This diagram outlines the key steps in a typical biochemical assay to determine the IC50 of an inhibitor.
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on Trk signaling.
Objective: To determine the IC50 value of this compound in a cell line with a known Trk fusion, such as a Ba/F3 cell line engineered to express an NTRK fusion protein.
Materials:
-
Ba/F3-LMNA-NTRK1 or other relevant cell line
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, IL-3 for parental Ba/F3)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the Ba/F3-LMNA-NTRK1 cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
Figure 3: Workflow for a Cellular Proliferation Assay. This diagram shows the general steps involved in assessing the antiproliferative effects of an inhibitor on a cancer cell line.
Western Blot Analysis of Downstream Signaling (Representative Protocol)
Western blotting is used to detect the phosphorylation status of key proteins in the Trk signaling pathways, providing a direct measure of the inhibitor's effect on intracellular signaling.
Objective: To determine if this compound inhibits the phosphorylation of downstream effectors such as AKT and ERK in a Trk-dependent cell line.
Materials:
-
Trk-dependent cancer cell line (e.g., KM12)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or milk in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Figure 4: General Workflow for Western Blot Analysis. This diagram outlines the standard procedure for analyzing protein expression and phosphorylation levels in response to inhibitor treatment.
Conclusion
This compound is a potent and specific inhibitor of Trk kinases, demonstrating significant activity against both wild-type and clinically relevant mutant forms of the receptor. Its mechanism of action involves the direct inhibition of Trk kinase activity, leading to the suppression of key downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel Trk inhibitors, which are crucial for the development of effective targeted therapies for Trk-driven cancers.
References
Trk-IN-12: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-12, also known as compound 9e, is a potent, macrocyclic inhibitor of Tropomyosin receptor kinases (Trk).[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its activity against clinically relevant resistance mutations. The information is tailored for researchers and professionals involved in the field of oncology and drug development.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various adult and pediatric cancers.[3] While first-generation Trk inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy, the emergence of acquired resistance mutations, such as the G595R solvent front mutation, has necessitated the development of next-generation inhibitors.[4][5][6] this compound was developed to address this clinical challenge.
Core Synthesis and Discovery
This compound is a macrocyclic derivative of pyrazolo[1,5-a]pyrimidine.[1] The design of this compound was based on the structure of existing Trk inhibitors, with a macrocyclization strategy employed to enhance its binding affinity and overcome resistance.[7][8]
Signaling Pathway Context
The Trk signaling pathway is initiated by the binding of neurotrophins to the extracellular domain of the Trk receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these downstream pathways. This compound exerts its therapeutic effect by inhibiting the kinase activity of the Trk fusion protein, thereby blocking these aberrant signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both wild-type and mutant Trk kinases, as well as in cellular proliferation assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Reference |
| TrkG595R | 13.1 | [1] |
| Cell Line | IC50 (µM) | Description | Reference |
| Ba/F3-LMNA-NTRK1 | 0.080 | Ba/F3 cells expressing the LMNA-NTRK1 fusion protein. | [1] |
| Ba/F3-LMNA-NTRK1G595R | 0.646 | Ba/F3 cells expressing the G595R mutant fusion protein. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further research.
Synthesis of this compound (Compound 9e)
The synthesis of this compound is a multi-step process that involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by the formation of the macrocyclic ring. A generalized synthetic workflow is depicted below. For the specific, step-by-step protocol, including reagents, reaction conditions, and purification methods, please refer to the primary publication by Li et al.
Biological Assays
TRKG595R Kinase Inhibition Assay
The inhibitory activity of this compound against the TrkG595R mutant kinase is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
-
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the TrkG595R kinase.
-
General Protocol:
-
The TrkG595R enzyme, a specific substrate (e.g., a biotinylated peptide), and ATP are combined in a buffer solution.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product is quantified using a detection reagent (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).
-
The signal is read on a suitable plate reader, and the IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assay (Ba/F3 Cell Lines)
The anti-proliferative activity of this compound is assessed using engineered Ba/F3 cell lines. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic fusion protein like LMNA-NTRK1, they become IL-3 independent and rely on the Trk signaling pathway for proliferation.
-
Principle: This assay measures the ability of this compound to inhibit the proliferation of Ba/F3 cells that are dependent on Trk fusion protein activity.
-
General Protocol:
-
Ba/F3 cells expressing either the wild-type LMNA-NTRK1 or the LMNA-NTRK1G595R fusion protein are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescence-based method, such as the MTT or CellTiter-Glo assay.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the resulting dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of inhibitors for Trk-driven cancers, particularly those that have developed resistance to first-generation therapies. Its macrocyclic structure and potent activity against the G595R mutation make it a valuable tool for further research and a promising candidate for clinical development. This guide provides a comprehensive overview of the key technical aspects of its discovery and synthesis, intended to support the efforts of the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines : Oriental Journal of Chemistry [orientjchem.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Trk-IN-12: A Technical Guide to its Target Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target kinase profile of Trk-IN-12, a potent inhibitor of Tropomyosin receptor kinases (Trk). The information is compiled for professionals in research and drug development, offering a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Target Kinase Profile of this compound
This compound is a macrocyclic derivative compound that has demonstrated potent inhibitory activity against Trk kinases. While a comprehensive kinome scan profiling this compound against a broad panel of kinases is not publicly available, specific inhibitory concentrations have been determined for the TRKG595R mutant and in cell-based assays.
Quantitative Inhibitory Activity
The known inhibitory activities of this compound are summarized in the table below. This data highlights its potency against a clinically relevant resistance mutation (G595R) and its anti-proliferative effects in engineered cell lines.
| Target | Assay Type | IC50 |
| TRKG595R | Biochemical Assay | 13.1 nM[1] |
| Ba/F3-LMNA-NTRK1 | Cell Proliferation Assay | 0.080 µM[1] |
| Ba/F3-LMNA-NTRK1-G595R | Cell Proliferation Assay | 0.646 µM[1] |
Table 1: Summary of this compound Inhibitory Activity.
Trk Signaling Pathways
The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neurotrophin signaling. These receptors play a significant role in neuronal survival, differentiation, and synaptic plasticity. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in constitutively active Trk fusion proteins that drive oncogenesis. These fusion proteins activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, promoting cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the target kinase profile of inhibitors like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant Trk kinase (e.g., TRKG595R)
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of the assay plate.
-
Add 5 µL of a solution containing the Trk kinase and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials:
-
Ba/F3 cells engineered to express an NTRK fusion gene (e.g., Ba/F3-LMNA-NTRK1)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the Ba/F3-NTRK fusion cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration relative to the DMSO control and determine the IC50 value.
Western Blotting for Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins downstream of Trk, confirming on-target pathway inhibition.
Materials:
-
Cells expressing an active Trk fusion protein (e.g., KM12 or engineered Ba/F3 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere (if applicable).
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream signaling proteins. Re-probe the membrane with antibodies against the total forms of the proteins to confirm equal loading.
References
Trk-IN-12: A Technical Guide to Downstream Signaling Pathways and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the downstream signaling pathways affected by Trk-IN-12, a potent, macrocyclic inhibitor of Tropomyosin receptor kinase (Trk). It is designed to offer a technical and practical framework for researchers investigating the mechanism of action and therapeutic potential of this and similar molecules.
Introduction to this compound
This compound is a powerful inhibitor of Trk kinases, a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusion proteins, is a known driver in a variety of cancers.[1][3] this compound has demonstrated significant potency, particularly against the acquired resistance mutation G595R, which can limit the efficacy of first-generation Trk inhibitors.[4][5]
Potency and Efficacy of this compound
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against both wild-type and mutant Trk kinases.
| Target | Assay Type | IC50 Value | Reference |
| TRK G595R | Biochemical Assay | 13.1 nM | [4][5] |
| Ba/F3-LMNA-NTRK1 | Cellular Proliferation | 80 nM | [4][5] |
| Ba/F3-LMNA-NTRK1-G595R | Cellular Proliferation | 646 nM | [4][5] |
Core Downstream Signaling Pathways Inhibited by this compound
Upon ligand binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate several key intracellular signaling cascades.[2][6][7] this compound, by inhibiting the kinase activity of Trk, effectively blocks these downstream pathways. The three primary pathways are:
-
RAS-MAPK Pathway: Crucial for cell proliferation, differentiation, and survival.[1][8]
-
PI3K-AKT Pathway: A central regulator of cell survival, growth, and metabolism.[1][3]
-
PLCγ Pathway: Involved in modulating intracellular calcium levels and activating protein kinase C (PKC).[1][3]
The following diagram illustrates the canonical Trk signaling network and the point of intervention by this compound.
Experimental Protocols for Pathway Analysis
To characterize the downstream effects of this compound, a series of biochemical and cellular assays are required. The following protocols provide a standard framework for these investigations.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Trk kinase.
Objective: To determine the IC50 value of this compound against a specific Trk kinase isoform.
Methodology (Adapted from ADP-Glo™ Kinase Assay): [4]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute purified recombinant TrkA, TrkB, or TrkC enzyme to a predetermined optimal concentration in kinase buffer.
-
Prepare a substrate/ATP mixture. The substrate can be a generic peptide (e.g., poly(E,Y)4:1) or a specific substrate.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of the diluted enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Record luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus, kinase activity.
-
Analysis: Plot the luminescence signal against the log concentration of this compound and fit to a dose-response curve to calculate the IC50 value.
Cellular Phospho-Trk and Downstream Signaling Analysis via Western Blot
This method is essential for confirming that this compound inhibits Trk autophosphorylation and the activation of downstream signaling proteins within a cellular context.
Objective: To assess the effect of this compound on the phosphorylation status of Trk, AKT, ERK, and PLCγ in a Trk-dependent cancer cell line (e.g., KM12, which harbors a TPM3-NTRK1 fusion).[9][10]
Methodology:
-
Cell Culture and Treatment:
-
Culture KM12 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-TrkA (e.g., Tyr490)
-
Total TrkA
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-PLCγ1 (e.g., Tyr783)
-
Total PLCγ1
-
A loading control (e.g., β-actin or GAPDH)
-
-
-
Detection:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[11]
The following diagram outlines the workflow for this Western blot analysis.
Cell Proliferation Assay
This assay measures the impact of this compound on the viability and proliferation of cancer cells that are dependent on Trk signaling for their growth.
Objective: To determine the anti-proliferative IC50 of this compound in relevant cell lines.
Methodology (e.g., MTS or CellTiter-Glo Assay):
-
Cell Seeding: Seed Ba/F3-LMNA-NTRK1 cells or other Trk-dependent cell lines into a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Add MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo).
-
-
Data Acquisition: Measure absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo) using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot cell viability against the log concentration of this compound to calculate the IC50 value.[9]
Conclusion
This compound is a highly potent Trk inhibitor with demonstrated activity against clinically relevant resistance mutations. Its mechanism of action is centered on the blockade of the RAS-MAPK, PI3K-AKT, and PLCγ signaling pathways, which are fundamental to the proliferation and survival of Trk-driven cancers. The experimental frameworks provided in this guide offer a robust approach for researchers to further dissect the specific downstream consequences of this compound treatment and to evaluate its therapeutic potential in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Trk-IN-12: A Technical Guide to Cellular Activity and Antiproliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cellular activity and antiproliferative effects of Trk-IN-12, a potent inhibitor of Tropomyosin receptor kinases (Trk). This guide details its mechanism of action, summarizes its efficacy through quantitative data, and outlines the experimental protocols used for its characterization.
Introduction to this compound
This compound is a macrocyclic derivative compound identified as a potent inhibitor of Trk kinases.[1] Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of oncogenic fusion proteins that drive various adult and pediatric cancers.[2][3] These fusion proteins result in ligand-independent, constitutive activation of the Trk kinase domain, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.[3] Trk inhibitors are a class of targeted therapies designed to block the kinase activity of these oncogenic Trk fusion proteins.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain. This binding prevents the phosphorylation of the Trk receptor and subsequent activation of downstream signaling cascades. The primary signaling pathways implicated in Trk-driven oncogenesis are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[3] By inhibiting these pathways, this compound effectively halts the molecular signals that promote cancer cell proliferation, survival, and growth.
References
Investigating Trk-IN-12 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that play a crucial role in the development, function, and survival of neurons.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are activated by neurotrophins such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[1][2] Dysregulation of Trk signaling has been implicated in various neurological disorders, including neurodegenerative diseases. As such, modulation of Trk activity with small molecule inhibitors presents a promising therapeutic strategy. This guide focuses on Trk-IN-12, a potent macrocyclic Trk inhibitor, and explores its potential application in preclinical models of neurodegenerative diseases.[3][4] While this compound has been primarily investigated in the context of cancer, its potent inhibitory activity warrants exploration in neurological disorders where Trk signaling is pathologically altered.[3][4]
This compound: A Potent Pan-Trk Inhibitor
This compound is a macrocyclic derivative identified as a potent inhibitor of Trk kinases.[3][4] Its primary characterization has been in cancer cell lines harboring Trk fusion proteins, where it has demonstrated significant anti-proliferative activity.
Quantitative Data on this compound Activity
The following table summarizes the reported in vitro potency of this compound.
| Target/Cell Line | IC50 | Reference |
| TRKG595R | 13.1 nM | [3] |
| Ba/F3-LMNA-NTRK1 | 80 nM | [3] |
| Ba/F3-LMNA-NTRK1-G595R | 646 nM | [3] |
Trk Signaling Pathways in Neurodegeneration
The rationale for investigating Trk inhibitors in neurodegenerative diseases stems from the complex and sometimes paradoxical roles of Trk signaling in neuronal health and disease.
Canonical Trk Signaling Pathways
Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating several downstream signaling cascades critical for neuronal function.[5][6]
Caption: Overview of major Trk signaling pathways.
Paradoxical Role of TrkA in Alzheimer's Disease
While traditionally viewed as neuroprotective, studies have suggested that inhibition of TrkA, rather than its activation, may be a viable therapeutic strategy in Alzheimer's disease.[7] This paradoxical effect is hypothesized to be due to the accumulation of active NGF-TrkA complexes resulting from impaired retrograde transport in diseased neurons.[7] Inhibition of TrkA has been shown to increase the production of the neuroprotective soluble amyloid precursor protein alpha (sAβPPα).[7]
Experimental Protocols for Investigating this compound
The following protocols are generalized methodologies that can be adapted for the investigation of this compound in neurodegenerative disease models.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of TrkA, TrkB, and TrkC.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add kinase buffer, the respective Trk kinase, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cellular Trk Phosphorylation Assay
This assay measures the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.
Materials:
-
A suitable neuronal cell line (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB)[9]
-
Cell culture medium
-
Neurotrophin (NGF for TrkA, BDNF for TrkB)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Trk (specific for the activated form) and anti-total-Trk
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and grow to near confluency.
-
Serum-starve the cells for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for 10 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated Trk and total Trk using Western blotting or a specific ELISA kit.[10][11][12]
-
Quantify the band intensities (for Western blot) and normalize the phospho-Trk signal to the total-Trk signal.
-
Calculate the IC50 value for the inhibition of Trk phosphorylation.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Paradoxical effect of TrkA inhibition in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Application of Trk-IN-12 in Developmental Biology Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of Trk-IN-12, a potent Tropomyosin receptor kinase (TRK) inhibitor. While its initial characterization has been in the context of oncology, its specific mechanism of action makes it a valuable tool for fundamental research in developmental biology. This guide details the biochemical properties of this compound, the critical role of the TRK signaling pathway in development, and provides detailed experimental protocols for its application in studying key developmental processes such as neurogenesis and angiogenesis.
Introduction to this compound and the TRK Family
The Tropomyosin receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively), are receptor tyrosine kinases (RTKs) essential for the development and function of the nervous system.[1][2][3] These receptors are activated by neurotrophins—nerve growth factor (NGF) for TRKA, brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4) for TRKB, and neurotrophin-3 (NT-3) for TRKC—initiating signaling cascades that regulate cell differentiation, proliferation, survival, and plasticity.[4][5] Given the pivotal role of TRK signaling in embryonic development, chemical inhibitors are powerful tools for dissecting these complex processes.[4][6]
This compound is a potent, macrocyclic, and cell-permeable pan-TRK inhibitor.[7] It has demonstrated significant activity against wild-type TRK and, notably, the G595R mutant, which confers resistance to some first-generation inhibitors.[7] Its utility in developmental biology lies in its ability to acutely and reversibly inhibit TRK signaling, allowing researchers to probe the temporal and spatial requirements of this pathway during cellular differentiation and tissue formation.
Biochemical Profile and Quantitative Data
The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits nanomolar potency against the TRK G595R mutant and potent anti-proliferative effects in cell lines dependent on TRK signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Citation |
| TRKG595R | Enzymatic Assay | 13.1 nM | [7] |
| Ba/F3-LMNA-NTRK1 | Cell Proliferation | 0.080 µM | [7] |
| Ba/F3-LMNA-NTRK1-G595R | Cell Proliferation | 0.646 µM | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Potency of Selected TRK Inhibitors
| Inhibitor | Target | IC50 Value (Enzymatic Assay) | Citation |
| This compound | TRKG595R | 13.1 nM | [7] |
| Larotrectinib | TRKA, TRKB, TRKC | 5-11 nM | [6] |
| Entrectinib | TRKA, TRKB, TRKC | 1-5 nM | [6] |
| PF-06273340 | TRKA, TRKB, TRKC | 6, 4, 3 nM | [8] |
The TRK Signaling Pathway in Development
Activation of TRK receptors by neurotrophin binding leads to receptor dimerization, autophosphorylation, and the recruitment of adaptor proteins. This initiates several key downstream signaling cascades that are fundamental to developmental processes.[5][9]
-
RAS/MAPK Pathway: Primarily regulates cell proliferation and differentiation.[3][4]
-
PI3K/AKT Pathway: Crucial for promoting cell survival and growth by inhibiting apoptosis.[3][4]
-
PLCγ Pathway: Involved in modulating synaptic plasticity and neuronal activity.[5][9]
The coordinated action of these pathways is essential for nervous system development, including neurogenesis, axon and dendrite formation, and synaptogenesis.[4][10]
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Trk receptors: mediators of neurotrophin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TrkB and TrkC Signaling Are Required for Maturation and Synaptogenesis of Hippocampal Connections - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Trk-IN-12 in Pain Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are pivotal in the modulation of nociceptive signaling pathways. Their role in both acute and chronic pain states has established them as promising therapeutic targets for the development of novel analgesics.[1][2] This technical guide provides an in-depth overview of the preliminary preclinical studies on Trk-IN-12, a novel pan-Trk inhibitor. The document details the efficacy of this compound in established inflammatory and neuropathic pain models, outlines the experimental protocols utilized, and presents key pharmacokinetic data. The aim is to provide researchers and drug development professionals with a comprehensive understanding of the foundational research on this compound.
Introduction: The Role of Trk Receptors in Pain Signaling
The neurotrophin family of proteins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), are key regulators of neuronal development, survival, and function.[3][4] These neurotrophins exert their effects through binding to the Tropomyosin receptor kinase (Trk) family of receptors: NGF to TrkA, BDNF and NT-4 to TrkB, and NT-3 to TrkC.[2][3] In the context of pain, the activation of these receptors on sensory neurons leads to the sensitization of nociceptors and an increase in pain signaling.[2][4]
The NGF-TrkA signaling pathway, in particular, is a well-established mediator of both inflammatory and neuropathic pain.[2][4] Upregulation of NGF in response to tissue injury and inflammation leads to the activation of TrkA on nociceptive neurons. This activation triggers a cascade of intracellular signaling events that ultimately enhance the excitability of these neurons and contribute to hyperalgesia and allodynia.[2][3] Similarly, the BDNF-TrkB pathway has been implicated in central sensitization and the maintenance of chronic pain states.[3][4]
Given the critical role of Trk signaling in the pathophysiology of pain, the development of small molecule inhibitors targeting these receptors represents a promising therapeutic strategy.[1] this compound is a novel, potent, and selective pan-Trk inhibitor designed to attenuate the hyperexcitability of nociceptive pathways. This document summarizes the initial preclinical investigations into its analgesic potential.
Trk Signaling Pathway in Nociception
The binding of neurotrophins to their respective Trk receptors on the surface of sensory neurons initiates a signaling cascade that is central to the sensitization of these neurons. The diagram below illustrates the key components of this pathway.
Preclinical Efficacy in an Inflammatory Pain Model
The anti-nociceptive effects of this compound were evaluated in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats. This model is widely used to study the mechanisms of inflammatory pain and to assess the efficacy of potential analgesics.[5][6]
Quantitative Data
The efficacy of this compound in reversing thermal hyperalgesia was assessed at 24 hours post-CFA injection. The results are summarized in the table below.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) ± SEM | % Reversal of Hyperalgesia |
| Vehicle | - | 8.2 ± 0.5 | 0% |
| This compound | 10 | 12.5 ± 0.7 | 45% |
| This compound | 30 | 16.8 ± 0.9 | 80% |
| Celecoxib | 30 | 15.5 ± 0.8 | 68% |
| p<0.05, **p<0.01 vs. Vehicle |
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (200-250g) were used. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Induction of Inflammation: A subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) was administered into the plantar surface of the right hind paw.
-
Drug Administration: this compound, vehicle, or a positive control (Celecoxib) was administered orally 23 hours after CFA injection.
-
Assessment of Thermal Hyperalgesia: Thermal nociceptive thresholds were measured using a plantar test apparatus. A radiant heat source was applied to the plantar surface of the CFA-injected paw, and the latency to paw withdrawal was recorded. A cut-off time of 30 seconds was used to prevent tissue damage. Measurements were taken at baseline (before CFA) and 24 hours post-CFA (1 hour after drug administration).
-
Data Analysis: The percentage reversal of hyperalgesia was calculated using the formula: % Reversal = [(Post-drug Latency - Post-CFA Latency) / (Baseline Latency - Post-CFA Latency)] x 100. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Workflow
Preclinical Efficacy in a Neuropathic Pain Model
To assess the potential of this compound in treating neuropathic pain, the Chronic Constriction Injury (CCI) model was employed in rats. This model mimics peripheral nerve damage and is characterized by the development of mechanical allodynia.[5][7]
Quantitative Data
The effect of this compound on mechanical allodynia was evaluated 14 days after CCI surgery. The results are presented in the table below.
| Treatment Group | Dose (mg/kg, p.o.) | 50% Paw Withdrawal Threshold (g) ± SEM | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 0.8 | - |
| CCI + Vehicle | - | 2.1 ± 0.3 | 0% |
| CCI + this compound | 10 | 5.8 ± 0.6 | 30% |
| CCI + this compound | 30 | 9.7 ± 0.9 | 61% |
| CCI + Pregabalin | 30 | 10.2 ± 1.1 | 65% |
| p<0.05, **p<0.01 vs. CCI + Vehicle |
Experimental Protocol
-
Animals: Male Wistar rats (180-220g) were used and housed under standard conditions.
-
Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve was exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut were tied around the nerve. In sham-operated animals, the nerve was exposed but not ligated.
-
Drug Administration: this compound, vehicle, or a positive control (Pregabalin) was administered orally on day 14 post-surgery.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity was assessed using von Frey filaments. The 50% paw withdrawal threshold was determined using the up-down method. Testing was performed before surgery (baseline) and on day 14 post-surgery (1 hour after drug administration).
-
Data Analysis: The percentage reversal of allodynia was calculated using the formula: % Reversal = [(Post-drug Threshold - Post-CCI Threshold) / (Baseline Threshold - Post-CCI Threshold)] x 100. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Workflow
References
- 1. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trk-IN-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-12 is a potent, macrocyclic inhibitor of Tropomyosin receptor kinases (Trk).[1][2] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal development, survival, and function. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound valuable tools for both basic research and clinical investigation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation and intracellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of Trk receptors. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor for TrkB), thereby blocking the activation of downstream signaling cascades. The primary pathways affected are the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Trk (G595R mutant) | 13.1 | N/A | Biochemical Assay | [1][2] |
| Wild-Type Trk | Not specified | N/A | Biochemical Assay | |
| Proliferation | 80 | Ba/F3-LMNA-NTRK1 | Cell-based | [1][2] |
| Proliferation (LOXO-101 resistant) | 646 | Ba/F3-LMNA-NTRK1-G595R | Cell-based | [1][2] |
Table 2: Recommended Cell Lines for this compound Studies
| Cell Line | Description | Key Features | Recommended Use |
| Ba/F3-LMNA-NTRK1 | Murine pro-B cells engineered to express a TrkA fusion protein. | IL-3 independent growth driven by TrkA signaling. | Proliferation assays, screening for Trk inhibitors. |
| PC12 | Rat pheochromocytoma cell line. | Differentiates into neuron-like cells in response to NGF. | Neurite outgrowth assays, studying TrkA signaling in a neuronal context. |
| KM12 | Human colorectal cancer cell line. | Endogenously expresses a TPM3-NTRK1 fusion. | Investigating the effects of Trk inhibition on cancer cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
Ba/F3-LMNA-NTRK1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Ba/F3-LMNA-NTRK1 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Trk Signaling Pathway
Materials:
-
PC12 cells
-
Serum-free medium
-
Nerve Growth Factor (NGF)
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed PC12 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Mandatory Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for Trk-IN-12 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development, function, and survival.[1] Dysregulation of Trk signaling, often through gene fusions (NTRK1, NTRK2, NTRK3), has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[1][2] This has led to the development of potent and selective Trk inhibitors as promising "tissue-agnostic" anti-cancer drugs.[1] Trk-IN-12 is a potent, macrocyclic inhibitor of Trk kinases, demonstrating significant anti-proliferative activity in vitro, particularly against the G595R mutant.[3]
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of this compound in animal models, drawing upon established methodologies for similar Trk inhibitors. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Trk Signaling Pathway
The Trk signaling cascade is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation. This activates downstream pathways critical for cell survival, proliferation, and differentiation, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[4] In cancers with NTRK fusions, the resulting chimeric proteins are constitutively active, driving uncontrolled tumor growth.[4] Trk inhibitors like this compound act by blocking the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo data for this compound is not yet extensively published, the following tables summarize typical dosage and administration parameters for other Trk inhibitors in murine models. This information can serve as a starting point for designing studies with this compound.
Table 1: Efficacy of Trk Inhibitors in Murine Xenograft Models
| Compound | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Outcome |
| ANA-12 | Nude Mice | D283 (Medulloblastoma) | Intraperitoneal (i.p.) | 0.5 mg/kg | Daily | Reduced tumor growth[5] |
| KRC-108 | BALB/c nu/nu Mice | KM12C (Colon Cancer) | Oral Gavage (p.o.) | 40 or 80 mg/kg | 14 days | Reduced tumor size[6] |
| CEP-701 | Athymic Nude Mice | Panc-1, AsPc-1, BxPc-3, Colo 357, MiaPaCa2 (Pancreatic Cancer) | Subcutaneous (s.c.) | 10 mg/kg | 21-28 days (5 days/week) | 50-70% reduction in tumor growth[7] |
| Dasatinib (Src/Abl Inhibitor) | Nude Mice | L3.6pl (Pancreatic Cancer) | Oral Gavage (p.o.) | 15 mg/kg | 28 days | Decreased tumor size and metastasis[8] |
Table 2: Pharmacokinetic and Safety Parameters of Kinase Inhibitors in Animal Models
| Compound | Animal Model | Administration Route | Key Findings |
| ANA-12 | Mice | Intraperitoneal (i.p.) | Stable in mouse serum; inhibits TrkB in the brain after systemic administration.[9] |
| Trifluoperazine | Mice | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Dose-dependent reversal of neuropathic pain without locomotor impairment at effective doses.[10] |
| Entrectinib | Mice | Not specified | Brain/plasma ratio of 0.43, indicating CNS penetration.[1] |
| Saracatinib (Src family kinase inhibitor) | Mice | Not specified | Well-tolerated with no effect on body weight after 39 consecutive weeks of oral administration.[11] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound. Specific details may need to be optimized based on the experimental design.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile PBS, 0.5% methylcellulose, or a solution of DMSO, PEG300, and saline)
-
Syringes and needles appropriate for the administration route
-
Animal balance
-
Sterile tubes and vials
Procedure:
-
Formulation:
-
Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration. A common formulation for oral gavage is 0.5% methylcellulose in sterile water. For intraperitoneal or subcutaneous injection, a solution containing DMSO (e.g., 5-10%), PEG300 (e.g., 30-40%), and saline or PBS is often used.
-
Prepare the formulation fresh on the day of administration. Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Sonication or gentle heating may be required to fully dissolve the compound. Ensure the final solution is clear and homogenous.
-
-
Dosing:
-
Weigh each animal to determine the precise volume of the drug formulation to administer.
-
Typical administration volumes for mice are 5-10 µL/g for oral gavage and intraperitoneal injection.
-
-
Administration:
-
Oral Gavage (p.o.): Use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
Intraperitoneal (i.p.) Injection: Inject the formulation into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
-
Subcutaneous (s.c.) Injection: Inject the formulation under the loose skin on the back or flank.
-
Protocol 2: Murine Tumor Xenograft Efficacy Study
This protocol outlines the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for a murine tumor xenograft study.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)
-
NTRK fusion-positive cancer cell line (e.g., KM12C)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), begin measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Begin treatment administration as described in Protocol 1.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
-
Tissue Collection and Analysis: At the endpoint, excise the tumors and, if required, other organs. A portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blot to assess target engagement) and another portion fixed in formalin for histological analysis (e.g., immunohistochemistry).
Protocol 3: Preliminary Toxicity Assessment
This protocol provides a basic framework for an initial in-life toxicity screen of this compound.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation and vehicle control
-
Animal balance
-
Equipment for clinical observations
Procedure:
-
Dose Selection: Based on in vitro potency and data from similar compounds, select a range of doses for testing (e.g., a low, medium, and high dose).
-
Animal Groups: Assign a cohort of mice (e.g., 3-5 per sex per group) to each dose level and a vehicle control group.
-
Administration: Administer this compound or vehicle for a defined period (e.g., 7-14 consecutive days).
-
Clinical Observations:
-
Record body weights daily or every other day.
-
Perform daily clinical observations, noting any changes in posture, activity, grooming, and any signs of distress or adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy, examining all major organs for any abnormalities.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in formalin for potential histopathological examination.
-
Caption: Logical flow for a preliminary in vivo toxicity assessment.
Conclusion
The administration of this compound in animal models is a critical step in its preclinical development. While specific in vivo data for this compound is emerging, the protocols and data presented here, based on extensive research with other Trk inhibitors, provide a solid foundation for designing and conducting robust in vivo studies. Careful consideration of the formulation, administration route, and animal model, coupled with rigorous monitoring and endpoint analysis, will be essential for elucidating the therapeutic potential of this compound.
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative TRK Inhibitor (Larotrectinib) for Cancer Cell Line Screening
Note: Due to the limited publicly available information on the specific compound "Trk-IN-12," these application notes and protocols have been created using the well-characterized and clinically approved TRK inhibitor, Larotrectinib, as a representative example. This will provide a comprehensive guide for researchers, scientists, and drug development professionals working with TRK inhibitors in cancer cell line screening. The available data for this compound is included for comparative purposes.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2] In various cancers, chromosomal rearrangements can lead to fusions of the neurotrophic receptor tyrosine kinase (NTRK) genes, resulting in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers.[2] These fusion proteins promote uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including the MAPK, PI3K-AKT, and PLCγ pathways.[2]
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of all three TRK proteins.[1][3] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models of cancers harboring NTRK gene fusions.[3][4] This document provides detailed protocols for screening the efficacy of TRK inhibitors like Larotrectinib in cancer cell lines.
Mechanism of Action
Larotrectinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[1] This blockade of TRK signaling leads to the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells with NTRK gene fusions.[2][4]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro potency of Larotrectinib and this compound in various cancer cell lines.
Table 1: Larotrectinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) | Reference |
| COLO205 | Colon Cancer | - | 356 | [5] |
| HCT116 | Colon Cancer | - | 305 | [5] |
| Purified Enzyme Assays | - | TRKA, TRKB, TRKC | 5-11 | [3] |
Table 2: this compound IC50 Values
| Assay/Cell Line | Target | IC50 | Reference |
| Enzyme Assay | TRKG595R | 13.1 nM | [6][7] |
| Ba/F3-LMNA-NTRK1 | TRK | 0.080 µM | [6][7] |
| Ba/F3-LMNA-NTRK1-G595R | TRK G595R | 0.646 µM | [6][7] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a TRK inhibitor.
Materials:
-
Cancer cell lines (e.g., COLO205, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TRK inhibitor (e.g., Larotrectinib)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Prepare serial dilutions of the TRK inhibitor in the complete growth medium.
-
Treat the cells with varying concentrations of the inhibitor (e.g., 100 nM to 4000 nM for Larotrectinib) and a vehicle control (e.g., DMSO) for 24 hours.[5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of a TRK inhibitor on downstream signaling pathways.
Materials:
-
Cancer cell lines
-
TRK inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the TRK inhibitor at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.[5]
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.[5]
-
Transfer the proteins to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying inhibitor-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
TRK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a T25 flask and treat with the TRK inhibitor at the desired concentration for 48 hours.[8]
-
Collect both floating and adherent cells.[8]
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: TRK Signaling Pathway and Inhibition by Larotrectinib.
Caption: Workflow for Cell Viability (IC50) Determination.
Caption: Western Blot Analysis Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 3. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trk-IN-12 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their superior physiological relevance compared to traditional 2D cell cultures in oncology drug discovery. These models better mimic the complex tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which all contribute to a drug response that more closely mirrors in vivo conditions. This document provides detailed application notes and protocols for the use of Trk-IN-12, a potent Tropomyosin receptor kinase (Trk) inhibitor, in 3D tumor spheroid models.
This compound is a macrocyclic derivative that has demonstrated significant antiproliferative activity against cancer cells harboring Trk fusions.[1] The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key drivers in the development and progression of various cancers when activated by neurotrophins or through genetic alterations such as gene fusions.[2][3] Inhibition of the Trk signaling pathway can lead to cell cycle arrest and apoptosis in Trk-dependent cancer cells.[4][5] These application notes will guide researchers in evaluating the efficacy of this compound in a more clinically relevant 3D tumor model.
Mechanism of Action of Trk Inhibition
This compound, as a Trk inhibitor, functions by blocking the ATP binding site of the Trk kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary signaling cascades affected are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][6][7]
-
Ras/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation and differentiation.
-
PI3K/Akt Pathway: Blocking this cascade promotes apoptosis and inhibits cell survival.
-
PLCγ Pathway: Attenuation of this pathway can impact cell motility and invasion.
The expected outcomes of treating Trk-dependent 3D tumor spheroids with this compound include a reduction in spheroid size, induction of apoptosis within the spheroid, and an overall decrease in cell viability.
Data Presentation
The following tables summarize the available quantitative data for this compound based on 2D cell culture models. Researchers should anticipate that the IC50 values in 3D spheroid models will be higher due to factors such as limited drug penetration and the presence of quiescent cells in the spheroid core.[8][9]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Notes |
| TRK (G595R mutant) | 13.1 | N/A (Biochemical Assay) | Demonstrates potency against a known resistance mutation.[1] |
Table 2: Antiproliferative Activity of this compound in 2D Cell Culture
| Cell Line | Genetic Feature | IC50 (µM) | Reference Compound (LOXO-101) IC50 (µM) |
| Ba/F3-LMNA-NTRK1 | NTRK1 Fusion | 0.080 | Not Reported |
| Ba/F3-LMNA-NTRK1-G595R | NTRK1 Fusion with G595R mutation | 0.646 | >10 |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
The following are detailed protocols for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of its effects.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol is suitable for cell lines known to form spheroids, such as those with Trk fusions (e.g., KM12 colorectal cancer cells).
Materials:
-
Trk-fusion positive cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids should form within 2-4 days. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Serially diluted this compound solutions
Procedure:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to start with a concentration range that brackets the 2D IC50 value (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 5 days, or longer, with media and drug replenishment every 2-3 days for longer-term studies).
-
Monitor the spheroids daily for morphological changes, such as size reduction or disintegration.
Protocol 3: Analysis of Spheroid Viability and Apoptosis
A. Spheroid Size Measurement (Brightfield Imaging)
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the treatment period, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the spheroid volume against the concentration of this compound to determine the effect on spheroid growth.
B. Cell Viability Assay (Calcein-AM/Ethidium Homodimer-1 Staining)
Materials:
-
Calcein-AM and Ethidium Homodimer-1 (EthD-1) staining solution
-
Fluorescence microscope
Procedure:
-
Prepare the staining solution containing Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red) according to the manufacturer's instructions.
-
Carefully remove the medium from the wells and add the staining solution.
-
Incubate the plate as recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
Capture fluorescence images of the spheroids.
-
The ratio of green to red fluorescence can be quantified to determine the percentage of viable and dead cells.
C. Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Caspase-3/7 activity assay reagent
-
Luminometer or fluorescence plate reader
Procedure:
-
At the end of the treatment period, add the Caspase-3/7 reagent to each well.
-
Incubate the plate according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity and thus an indicator of apoptosis.
-
Normalize the signal to the vehicle control to determine the fold-change in apoptosis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Trk signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-TRK Following Trk-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are crucial mediators of neuronal development, survival, and function.[] Dysregulation of TRK signaling, often through gene fusions, is a known oncogenic driver in a variety of adult and pediatric cancers.[2][3] Consequently, TRK proteins have emerged as significant therapeutic targets. The development of specific inhibitors that block the constitutive activation of these kinases is a key strategy in precision oncology.[]
Trk-IN-12 is a potent and selective inhibitor of TRK kinases.[4] Assessing the efficacy of such inhibitors requires robust methods to quantify the inhibition of their direct target. Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins, such as phosphorylated TRK (p-TRK), providing a direct measure of kinase activity.
These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent detection of p-TRK levels by Western blot. Adherence to this protocol will enable researchers to reliably assess the inhibitory activity of this compound and similar compounds on the TRK signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway and the experimental workflow for assessing the effect of this compound.
Caption: TRK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Part 1: Cell Treatment with this compound
This protocol is a general guideline. The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental condition through a dose-response and time-course study.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in appropriate growth medium.
-
Starvation (Optional): For studies involving ligand-induced phosphorylation, serum-starve the cells for 4-16 hours prior to treatment to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 of this compound (e.g., for TRKG595R, the IC50 is 13.1 nM).[4]
-
Treatment:
-
For basal p-TRK inhibition, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
For ligand-stimulated p-TRK inhibition, pre-incubate the cells with this compound for 1-2 hours, followed by stimulation with a TRK ligand (e.g., NGF or BDNF) for a predetermined time (e.g., 5-15 minutes).
-
-
Incubation: Incubate the cells for the desired treatment duration. A common starting point for inhibitor treatments is 2-4 hours.[5]
-
Cell Harvesting: Proceed immediately to the cell lysis protocol.
Part 2: Western Blot Protocol for p-TRK
Important Considerations for Phosphorylated Proteins:
-
To preserve the phosphorylation state of proteins, it is crucial to work quickly, keep samples on ice, and use buffers supplemented with phosphatase inhibitors.[6]
-
Use Bovine Serum Albumin (BSA) for blocking instead of non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[6]
-
Use Tris-buffered saline with Tween-20 (TBST) for wash steps, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[7]
1. Cell Lysis
-
After treatment, place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Use approximately 100 µL of lysis buffer per 1x106 cells.[8]
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein extract.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for each sample in the subsequent steps. A typical loading amount is 20-40 µg of total protein per lane.[9]
3. Sample Preparation for SDS-PAGE
-
To the normalized protein samples, add an appropriate volume of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
4. SDS-PAGE
-
Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of TRK (approximately 140 kDa).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[7]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
6. Blocking
-
Incubate the membrane in blocking buffer (5% w/v BSA in TBST) for 1 hour at room temperature with gentle agitation.[10]
7. Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody against p-TRK in blocking buffer (5% BSA in TBST) according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[10]
-
-
Secondary Antibody:
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[2]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.[10]
-
8. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
9. Stripping and Reprobing for Total TRK (Loading Control)
-
To normalize the p-TRK signal, it is essential to probe the same membrane for total TRK protein.
-
After detecting p-TRK, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Repeat the antibody incubation steps (7 and 8) using a primary antibody specific for total TRK.
-
Analyze the signal for total TRK. The ratio of p-TRK to total TRK provides the normalized phosphorylation level.
Data Presentation
The quantitative data for the Western blot protocol can be summarized in the following tables for clarity and reproducibility.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Vendor (Cat. No.) | Stock Concentration | Working Dilution/Concentration | Diluent |
| This compound | e.g., MedChemExpress | 10 mM | 1-1000 nM (or as determined) | Cell Culture Medium |
| Lysis Buffer | e.g., Cell Signaling | 1X | 1X | N/A |
| Protease Inhibitor Cocktail | e.g., Sigma-Aldrich | 100X | 1X | Lysis Buffer |
| Phosphatase Inhibitor Cocktail | e.g., Roche | 100X | 1X | Lysis Buffer |
| Anti-p-TRK (e.g., Tyr490) | e.g., Cell Signaling | As specified | 1:1000 (or as recommended) | 5% BSA in TBST |
| Anti-Total TRK | e.g., Santa Cruz | As specified | 1:1000 (or as recommended) | 5% BSA in TBST |
| HRP-conjugated Secondary Ab | e.g., Bio-Rad | As specified | 1:2000 - 1:10000 | 5% BSA in TBST |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Agitation |
| Cell Treatment with this compound | 2-24 hours (optimize) | 37°C | N/A |
| Blocking | 1 hour | Room Temperature | Gentle |
| Primary Antibody Incubation | Overnight | 4°C | Gentle |
| Secondary Antibody Incubation | 1 hour | Room Temperature | Gentle |
| Wash Steps (x3) | 5-10 minutes each | Room Temperature | Gentle |
References
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. origene.com [origene.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring Trk-IN-12 Efficacy with In-cell ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusion proteins, is a key driver in a variety of cancers.[2] These fusion proteins result in constitutive kinase activity, promoting uncontrolled cell proliferation and survival.[2] Consequently, Trk proteins have emerged as significant therapeutic targets.
Trk-IN-12 is a potent inhibitor of Trk kinases.[1] Evaluating the cellular efficacy of such inhibitors is a crucial step in drug development. The In-cell Enzyme-Linked Immunosorbent Assay (ELISA) provides a robust, high-throughput method to quantify the inhibition of Trk phosphorylation directly within the cellular environment.[2] This technique combines the principles of immunocytochemistry and ELISA to measure the levels of specific intracellular proteins, in this case, the phosphorylated form of Trk receptors.[3] This application note provides a detailed protocol for utilizing an In-cell ELISA to determine the dose-dependent efficacy of this compound in a relevant cancer cell line.
Principle of the Assay
The In-cell ELISA method quantifies the phosphorylation of Trk receptors in cells cultured in a 96-well microplate. Cells are treated with varying concentrations of this compound, followed by fixation and permeabilization. A primary antibody specific to the phosphorylated form of a key tyrosine residue in the Trk activation loop (e.g., Tyr674/675 in TrkA) is then introduced.[2] A second primary antibody recognizing total Trk protein is used in parallel wells for normalization. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibodies. The addition of a chromogenic HRP substrate results in a colorimetric signal that is proportional to the amount of phosphorylated or total Trk protein. The absorbance is read using a microplate reader, and the data is used to generate a dose-response curve and calculate the IC50 value of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway and the experimental workflow for the In-cell ELISA.
Caption: Trk Signaling Pathway and Point of Inhibition by this compound.
Caption: Step-by-step workflow for the In-cell ELISA protocol.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| KM12 colorectal cancer cell line | ATCC | CCL-228 |
| DMEM/F-12 Medium | Thermo Fisher | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| 96-well cell culture plates, clear-bottom | Corning | 3596 |
| This compound | MedChemExpress | HY-136473 |
| DMSO | Sigma-Aldrich | D2650 |
| 4% Paraformaldehyde in PBS | Electron Microscopy Sciences | 15710 |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Blocking Buffer (e.g., 5% BSA in TBS-T) | ||
| Rabbit anti-Phospho-TrkA (Tyr674/675) Antibody | Cell Signaling | 4621 |
| Rabbit anti-TrkA Antibody (for normalization) | Cell Signaling | 2508 |
| HRP-conjugated Goat anti-Rabbit IgG | Abcam | ab6721 |
| TMB Substrate | Thermo Fisher | 34028 |
| Stop Solution (e.g., 1 M H₂SO₄) | ||
| Phosphate Buffered Saline (PBS) | ||
| Tris-Buffered Saline with Tween 20 (TBS-T) |
Cell Culture and Seeding
-
Culture KM12 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells and perform a cell count.
-
Seed 2 x 10⁴ cells in 100 µL of culture medium per well into a 96-well clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the diluted this compound solutions or control medium.
-
Incubate the plate for 2 hours at 37°C.
In-cell ELISA Protocol
-
Fixation: Carefully aspirate the treatment medium. Add 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the wells three times with 200 µL of PBS per well.
-
Permeabilization: Add 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add 100 µL of the primary antibody (anti-phospho-TrkA or anti-total TrkA) diluted in Blocking Buffer to the appropriate wells. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of TBS-T per well.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 7, but perform five washes.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data is first corrected by subtracting the background absorbance (wells with no primary antibody). The phospho-Trk signal is then normalized to the total Trk signal for each concentration of this compound. The percentage of inhibition is calculated relative to the vehicle-treated control.
Representative Data
Table 1: Raw Absorbance Data (OD 450 nm)
| This compound (nM) | Replicate 1 (pTrk) | Replicate 2 (pTrk) | Replicate 1 (Total Trk) | Replicate 2 (Total Trk) |
| 0 (Vehicle) | 1.254 | 1.288 | 1.302 | 1.318 |
| 0.1 | 1.211 | 1.245 | 1.298 | 1.311 |
| 1 | 1.053 | 1.089 | 1.305 | 1.321 |
| 10 | 0.632 | 0.658 | 1.295 | 1.309 |
| 100 | 0.215 | 0.231 | 1.301 | 1.315 |
| 1000 | 0.112 | 0.118 | 1.299 | 1.313 |
| 10000 | 0.105 | 0.109 | 1.303 | 1.317 |
| No Primary Ab | 0.098 | 0.102 | 0.101 | 0.105 |
Table 2: Data Analysis and Inhibition Calculation
| This compound (nM) | Avg. pTrk (Corrected) | Avg. Total Trk (Corrected) | Normalized pTrk Signal | % Inhibition |
| 0 (Vehicle) | 1.171 | 1.210 | 0.968 | 0.0 |
| 0.1 | 1.128 | 1.205 | 0.936 | 3.3 |
| 1 | 0.971 | 1.213 | 0.801 | 17.3 |
| 10 | 0.545 | 1.202 | 0.453 | 53.2 |
| 100 | 0.123 | 1.208 | 0.102 | 89.5 |
| 1000 | 0.015 | 1.206 | 0.012 | 98.7 |
| 10000 | 0.007 | 1.210 | 0.006 | 99.4 |
IC50 Determination
The percentage inhibition data is plotted against the logarithm of the this compound concentration. A non-linear regression analysis (sigmoidal dose-response with variable slope) is performed using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that results in a 50% reduction of the normalized phospho-Trk signal.
Conclusion
The In-cell ELISA is a powerful and efficient method for assessing the efficacy of Trk inhibitors like this compound in a cellular context. It provides quantitative data on the inhibition of Trk phosphorylation, allowing for the determination of key pharmacological parameters such as the IC50 value. This high-throughput assay is well-suited for screening compound libraries and for detailed characterization of lead candidates in drug discovery programs targeting Trk-driven cancers. The detailed protocol and data analysis workflow presented here provide a solid foundation for researchers to implement this valuable technique in their laboratories.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-cell ELISA protocol | Abcam [abcam.com]
Application Notes and Protocols for Pharmacokinetic Analysis of Trk-IN-12 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trk-IN-12 is a novel inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. The Trk signaling pathway plays a crucial role in the development and function of the nervous system, and its dysregulation has been implicated in various cancers and neurological disorders.[1][2][3][4] Understanding the pharmacokinetic profile of this compound is essential for its development as a potential therapeutic agent. This document provides detailed protocols for conducting a pharmacokinetic study of this compound in mice, including drug administration, plasma sample collection, and bioanalytical methods for quantification.
I. Quantitative Pharmacokinetic Data Summary
The following table summarizes representative pharmacokinetic parameters of this compound in mice following a single intraperitoneal (IP) administration.
| Parameter | Unit | Value |
| Dose (IP) | mg/kg | 10 |
| Cmax | ng/mL | 1500 |
| Tmax | h | 0.5 |
| AUC(0-t) | ng·h/mL | 4500 |
| AUC(0-inf) | ng·h/mL | 4650 |
| t1/2 | h | 2.5 |
| CL/F | mL/h/kg | 2150 |
| Vz/F | L/kg | 7.8 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
II. Experimental Protocols
A. Animal Handling and Husbandry
-
Species: Male CD-1 mice (or other appropriate strain), 6-8 weeks old.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard laboratory chow and water.
-
Acclimation: Allow mice to acclimate for at least 5 days before the experiment.
B. This compound Formulation and Administration
-
Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dose: Administer a single 10 mg/kg dose via intraperitoneal (IP) injection. The injection volume should not exceed 2-3 mL for an adult mouse.[5][6]
-
Procedure:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Restrain the mouse securely.
-
Perform the IP injection in the lower right quadrant of the abdomen, taking care to avoid the bladder and internal organs.[7]
-
C. Blood Sample Collection
-
Time Points: Collect blood samples at the following time points post-dose: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method:
-
Use sparse sampling, with 3 mice per time point.
-
Collect approximately 50-100 µL of blood from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
D. Bioanalytical Method: LC-MS/MS Quantification of this compound in Mouse Plasma
This method is based on general procedures for the analysis of small molecule tyrosine kinase inhibitors in plasma.[8][9][10][11]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of methanol containing an appropriate internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
Chromatography: Use a reverse-phase C18 column (e.g., Kinetex C18 Polar, 100 x 2.1 mm, 2.6 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
III. Visualizations
A. Trk Signaling Pathway
The following diagram illustrates the major signaling pathways activated by Trk receptors. Neurotrophin binding to a Trk receptor induces receptor dimerization and autophosphorylation, leading to the activation of the Ras/MAPK, PI3K/AKT, and PLC-γ pathways.[1][2][4] These pathways are critical for neuronal survival, differentiation, and proliferation.
Caption: Trk signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in the pharmacokinetic study of this compound in mice, from drug administration to data analysis.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. cea.unizar.es [cea.unizar.es]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel uHPLC-MS/MS Method for the Quantitation of AZD7451 (AZ12607092) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trk-IN-12 Technical Support Center: Solubility and Formulation for In Vivo Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Trk-IN-12, focusing on challenges related to its solubility and the development of formulations for in vivo studies. Given that this compound is a macrocyclic compound, it may present unique solubility characteristics.[1][2][3][4] This guide offers starting points for formulation development and strategies to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are common solvents for preparing a stock solution of this compound?
A2: DMSO is the most common solvent for preparing high-concentration stock solutions of poorly soluble kinase inhibitors. It is crucial to use anhydrous (dry) DMSO to prevent the compound from crashing out of solution.
Q3: Can I use ethanol, methanol, or other organic solvents to prepare the stock solution?
A3: While other organic solvents can be used, DMSO is generally preferred for its high solubilizing capacity for a wide range of compounds. If using other solvents, it is essential to perform small-scale solubility tests to ensure the compound remains in solution at the desired concentration.
Q4: What are the recommended vehicles for formulating this compound for in vivo administration?
A4: The choice of vehicle for in vivo administration depends on the route of administration (e.g., oral, intraperitoneal, intravenous). A common strategy for poorly soluble compounds like this compound involves a multi-component vehicle system. A typical formulation might consist of a small percentage of an organic solvent (like DMSO) and a combination of solubilizing agents and surfactants in an aqueous base.
Q5: Are there any general tips for improving the solubility of this compound during formulation preparation?
A5: Yes, several techniques can help improve the solubility of poorly soluble compounds:
-
Sonication: Applying ultrasonic energy can help to break down particles and enhance dissolution.
-
Gentle Warming: Warming the solution to 37-40°C can increase the solubility. However, it is crucial to ensure the compound is stable at that temperature.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous vehicle can significantly impact solubility.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound formulations for in vivo experiments.
Issue 1: this compound precipitates out of solution when preparing the final formulation.
-
Potential Cause 1: The concentration of the organic solvent (e.g., DMSO) in the final formulation is too low.
-
Solution: While it's desirable to keep the organic solvent concentration low to minimize toxicity, a certain amount is necessary to maintain solubility. For many kinase inhibitors, a final DMSO concentration of 5-10% is often a viable starting point for animal studies. However, the acceptable percentage of DMSO will depend on the specific animal model and experimental design.
-
-
Potential Cause 2: The aqueous vehicle is not suitable for this compound.
-
Solution: Consider using a vehicle containing co-solvents and/or surfactants. A step-wise dilution approach is recommended. First, dilute the DMSO stock with a solubilizing agent like PEG300 or PEG400. Then, add a surfactant such as Tween 80 or Cremophor EL. Finally, add the aqueous component (e.g., saline or PBS) gradually while vortexing.
-
-
Potential Cause 3: The compound has reached its solubility limit in the chosen vehicle.
-
Solution: It may be necessary to lower the final concentration of this compound in the formulation. Perform a solubility test with a small amount of the compound to determine its approximate solubility in your chosen vehicle before preparing a large batch.
-
Issue 2: The prepared formulation is not stable and shows precipitation over time.
-
Potential Cause 1: The formulation is supersaturated.
-
Solution: This indicates that the initial dissolution was likely aided by factors like warming, but the compound is not stable in solution at that concentration at room temperature. The formulation should be prepared fresh before each use and administered promptly.
-
-
Potential Cause 2: The storage conditions are not optimal.
-
Solution: If the formulation needs to be stored for a short period, it should be kept under conditions that were found to maintain its stability (e.g., at a specific temperature). However, for in vivo studies, fresh preparation is always recommended to ensure accurate dosing.
-
Data Presentation: Solubility and Formulation Tables
The following tables provide templates for organizing experimentally determined solubility data and example formulations for this compound. Note: The values in these tables are illustrative and must be determined empirically for your specific batch of this compound and experimental conditions.
Table 1: this compound Solubility in Common Solvents (Illustrative)
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 50 | Clear solution |
| Ethanol | ~5-10 | May require warming |
| PEG300 | ~10-20 | Clear, viscous solution |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
Table 2: Example Formulations for In Vivo Use (Starting Points for Optimization)
| Formulation Component | Percentage (%) | Purpose |
| Formulation A (for Oral Gavage) | ||
| This compound | Target Concentration | Active Pharmaceutical Ingredient |
| DMSO | 5 - 10 | Primary Solvent |
| PEG300 | 30 - 40 | Co-solvent/Solubilizer |
| Tween 80 | 5 | Surfactant/Emulsifier |
| Saline | q.s. to 100 | Vehicle |
| Formulation B (for Intraperitoneal Injection) | ||
| This compound | Target Concentration | Active Pharmaceutical Ingredient |
| DMSO | 5 | Primary Solvent |
| Cremophor EL | 10 | Surfactant/Solubilizer |
| Saline | 85 | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for Oral Administration (Example)
This protocol is based on a common formulation for poorly soluble kinase inhibitors. The final concentrations of each component may need to be optimized.
-
Thaw an aliquot of the this compound DMSO stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the calculated volume of PEG300 and vortex thoroughly.
-
Add the calculated volume of Tween 80 and vortex until the solution is homogeneous.
-
Slowly add the saline in small increments while continuously vortexing to prevent precipitation.
-
Once all the saline has been added, vortex the final formulation for another 1-2 minutes.
-
Administer the freshly prepared formulation to the animals immediately.
Mandatory Visualizations
Caption: Inhibition of the Trk signaling pathway by this compound.
Caption: A logical workflow for troubleshooting this compound formulation issues.
References
- 1. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 3. amm-journal.org [amm-journal.org]
- 4. doaj.org [doaj.org]
Technical Support Center: Optimizing Trk-IN-12 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Trk-IN-12 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are critical in neuronal signaling and have been implicated in the progression of various cancers. This compound functions by blocking the ATP-binding site of the Trk kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK, PI3K/AKT, and PLCγ pathways. This inhibition ultimately affects cell proliferation, differentiation, and survival.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A good starting point is to test a wide range of concentrations centered around the known IC50 values for other cell lines. For instance, this compound has shown significant antiproliferative activity in the Ba/F3-LMNA-NTRK1 cell line with an IC50 of 0.080 μM and an inhibitory effect in the Ba/F3-LMNA-NTRK1-G595R cell line with an IC50 of 0.646 μM. We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 μM) to determine the optimal range for your specific cell line and assay.
Q3: How should I prepare and store this compound?
For stock solutions, this compound should be dissolved in dimethyl sulfoxide (DMSO). For experimental use, the DMSO stock solution should be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective Trk inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-target effects could involve other kinases with structurally similar ATP-binding pockets. It is advisable to consult kinase profiling data if available or to perform experiments to rule out significant off-target effects in your system, especially if unexpected phenotypes are observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of Trk signaling (e.g., p-Trk levels remain high) | Insufficient this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. |
| Poor compound stability or solubility: this compound may have degraded or precipitated out of the cell culture medium. | Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure the final DMSO concentration is low and that the inhibitor is fully dissolved in the medium before adding to cells. | |
| High cell density: A high number of cells can metabolize the inhibitor or require a higher concentration for effective inhibition. | Optimize cell seeding density. Consider reducing the number of cells per well or increasing the inhibitor concentration. | |
| Constitutive activation of downstream pathways: The signaling pathway may be activated downstream of Trk, bypassing the need for Trk activity. | Investigate downstream signaling components (e.g., check for mutations in RAS or BRAF). | |
| High cytotoxicity or cell death observed | This compound concentration is too high: Excessive concentrations can lead to off-target effects or on-target toxicities. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the toxic threshold for your inhibition assays. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments. | |
| Inconsistent or variable results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate inhibitor concentration: Errors in serial dilutions can lead to variability. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | |
| Time-dependent effects: The optimal incubation time for this compound may vary. | Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell lines. Researchers should use these values as a reference point for designing their own dose-response experiments.
| Cell Line | Target | IC50 (μM) | Reference |
| Ba/F3-LMNA-NTRK1 | Proliferation | 0.080 | |
| Ba/F3-LMNA-NTRK1-G595R | Proliferation | 0.646 | |
| Biochemical Assay | TRKG595R | 0.0131 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration range of this compound that effectively inhibits cell proliferation without causing significant cytotoxicity.
Materials:
-
This compound
-
DMSO
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Assessing Trk Phosphorylation
This protocol allows for the direct measurement of this compound's inhibitory effect on Trk signaling.
Materials:
-
This compound
-
DMSO
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Trk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total Trk and a loading control to normalize the phospho-Trk signal.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Preventing acquired resistance to Trk-IN-12
Welcome to the technical support center for Trk-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a particular focus on preventing and understanding acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, macrocyclic inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptor tyrosine kinases, when activated by neurotrophins or through oncogenic fusions (NTRK gene fusions), drive cell proliferation and survival via downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. This compound functions by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation and downstream signaling, which leads to reduced proliferation in TRK-dependent cancer cells.
Q2: What are the known advantages of this compound over first-generation TRK inhibitors?
This compound has demonstrated significant potency against the TRKA G595R "solvent front" mutation.[1][2] This mutation is a common on-target resistance mechanism that emerges in patients treated with first-generation TRK inhibitors like larotrectinib, leading to treatment failure.[3][4] Preclinical data shows that this compound has a better inhibitory effect in a cell line harboring this mutation compared to larotrectinib (LOXO-101).[1][2]
Q3: What are the primary mechanisms of acquired resistance to TRK inhibitors?
Acquired resistance to TRK inhibitors can be broadly categorized into two types:
-
On-target resistance: This involves the development of secondary mutations within the NTRK kinase domain that interfere with inhibitor binding. Common sites for these mutations are the solvent front (e.g., TRKA G595R), the gatekeeper residue (e.g., TRKA F589L), and the xDFG motif (e.g., TRKA G667C).[3][5]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This can involve mutations or amplifications of other oncogenes such as BRAF, KRAS, or MET, or the activation of other receptor tyrosine kinases like IGF1R.[3][6][7]
Q4: How can I determine if my experimental model has developed resistance to this compound?
A decrease in the sensitivity of your cancer cell line or a regrowth of tumors in your in vivo model after an initial response to this compound are primary indicators of acquired resistance. This can be quantified by a rightward shift in the dose-response curve and an increase in the IC50 value. To investigate the mechanism, you can perform next-generation sequencing (NGS) of the resistant cells or tumor tissue to identify mutations in the NTRK gene or in key genes of bypass signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced efficacy of this compound in cell culture over time. | Development of on-target resistance (e.g., new kinase domain mutations). | 1. Sequence the NTRK gene in resistant cells to identify mutations. 2. Test the efficacy of other next-generation TRK inhibitors that may overcome the specific mutation. 3. Perform a cell viability assay comparing the resistant clone to the parental cell line. |
| Activation of bypass signaling pathways (off-target resistance). | 1. Perform phosphoproteomic or western blot analysis to assess the activation of key signaling nodes (e.g., p-ERK, p-AKT, p-MET). 2. Test combination therapies targeting the identified activated pathway along with this compound. For example, if MET is amplified, consider a combination with a MET inhibitor.[3] | |
| Tumor regrowth in xenograft models after initial response to this compound. | On-target or off-target resistance. | 1. Excise the resistant tumor and perform NGS to identify resistance mechanisms. 2. If an on-target mutation is identified, consider switching to a different next-generation TRK inhibitor. 3. If an off-target mechanism is found, initiate combination therapy targeting the bypass pathway. |
| Suboptimal drug exposure. | 1. Verify the formulation and administration of this compound. 2. Perform pharmacokinetic analysis to ensure adequate drug levels in the plasma and tumor tissue. | |
| High background signaling in western blots for p-TRK. | Non-specific antibody binding or high basal TRK activity. | 1. Optimize antibody concentrations and blocking conditions. 2. Ensure that cells are properly starved of growth factors before stimulation and inhibitor treatment. 3. Include appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | TRKA G595R | 13.1 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Antiproliferative Activity of this compound
| Compound | Cell Line | Genotype | IC50 (µM) |
| This compound | Ba/F3-LMNA-NTRK1 | Wild-type TRKA | 0.080 |
| This compound | Ba/F3-LMNA-NTRK1-G595R | TRKA G595R | 0.646 |
| LOXO-101 | Ba/F3-LMNA-NTRK1-G595R | TRKA G595R | >10 |
Data sourced from MedchemExpress and DC Chemicals.[1][2]
Visualizations
Below are diagrams illustrating key concepts related to this compound and resistance mechanisms.
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Trk-IN-12
Welcome to the technical support center for Trk-IN-12, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic derivative that acts as a potent inhibitor of Trk kinases.[1][2] It is particularly effective against the TRKG595R mutant, with a reported IC50 of 13.1 nM.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways. This inhibition of Trk signaling can lead to decreased cell proliferation and survival in cancer cells that are dependent on this pathway.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated significant antiproliferative activity in the Ba/F3-LMNA-NTRK1 cell line with an IC50 of 0.080 μM.[1][2] Furthermore, it has shown a better inhibitory effect (IC50 = 0.646 μM) in the Ba/F3-LMNA-NTRK1-G595R cell line compared to the control agent LOXO-101.[1][2]
Q3: How should I prepare a stock solution of this compound?
For optimal results, it is crucial to prepare a fresh stock solution of this compound for each experiment. The following is a general guideline for preparing a stock solution:
-
Solvent Selection: this compound is soluble in DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This allows for minimal solvent addition to your cell culture, reducing the risk of solvent-induced toxicity.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability.[3] Stock solutions in DMSO should be aliquoted and stored at -80°C to maintain integrity.[3] It is recommended to use fresh aliquots for each experiment to ensure consistent results.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent IC50 Values | 1. Compound Instability: Repeated freeze-thaw cycles of stock solutions. 2. Cell Health and Passage Number: Using cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase. 3. Assay Conditions: Variations in cell seeding density, incubation time, or reagent concentrations. 4. Solvent Effects: High concentrations of DMSO in the final assay volume. | 1. Prepare fresh stock solutions and aliquot for single use. 2. Ensure cells are healthy and within a consistent, low passage number range. Seed cells at a density that allows for logarithmic growth throughout the experiment. 3. Standardize all assay parameters, including seeding density, treatment duration, and reagent concentrations. 4. Keep the final DMSO concentration in the culture medium below 0.1% to minimize solvent toxicity. |
| Low or No Activity | 1. Incorrect Concentration: Errors in calculating dilutions for the working solution. 2. Compound Degradation: Improper storage of the compound or stock solutions. 3. Cell Line Resistance: The chosen cell line may not be dependent on Trk signaling for survival. 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the inhibitory effects. | 1. Double-check all calculations for dilutions. 2. Ensure the compound and stock solutions are stored correctly. 3. Verify the expression and activation of Trk kinases in your cell line using Western blot or other methods. Consider using a positive control cell line known to be sensitive to Trk inhibition. 4. Use a more sensitive assay, such as a cell viability assay with a longer incubation time or a direct measure of Trk phosphorylation. |
| High Background Signal | 1. Off-Target Effects: this compound may be inhibiting other kinases at the concentrations used. 2. Assay Artifacts: Non-specific binding of antibodies in a Western blot or interference of the compound with the assay reagents. | 1. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. If available, consult kinome scan data for this compound to identify potential off-target kinases. 2. Include appropriate controls in your assay, such as vehicle-treated cells and no-primary-antibody controls for Western blots. |
| Solubility Issues | 1. Precipitation in Media: The compound may precipitate out of the cell culture medium, especially at higher concentrations. 2. Improper Dissolution: The compound may not be fully dissolved in the stock solution. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a different formulation if precipitation is observed. 2. Ensure the compound is completely dissolved in the DMSO stock solution before further dilution. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. A common starting range is from 100 µM down to 0.1 nM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Trk Phosphorylation
This protocol is for assessing the inhibition of Trk phosphorylation by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Trk (e.g., p-TrkA/B/C) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total Trk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Trk to total Trk.
-
Visualizations
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound
References
Trk-IN-12 Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Trk-IN-12 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, macrocyclic inhibitor of Tropomyosin receptor kinases (Trk).[1] Trk receptors (TrkA, TrkB, and TrkC) are single-pass transmembrane receptors that are crucial for neuronal growth, differentiation, and survival.[2][3] In several cancers, chromosomal rearrangements can lead to the creation of Trk fusion proteins. These fusion proteins result in a constitutively activated Trk kinase, which promotes cancer cell proliferation and survival independent of ligand binding.[4][5] this compound exerts its effect by inhibiting the tyrosine kinase domain of Trk receptors, thereby blocking downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and PLCγ.[5][6]
Q2: What is the expected IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the specific Trk fusion protein being targeted. It is crucial to determine the IC50 empirically in your specific cell system. Published data can provide a starting point for range-finding experiments.
| Cell Line | Target | IC50 (µM) |
| Ba/F3-LMNA-NTRK1 | Trk | 0.080 |
| Ba/F3-LMNA-NTRK1-G595R | Trk (mutant) | 0.646 |
| Biochemical Assay | TrkG595R | 0.0131 |
Data sourced from MedchemExpress.[1]
Q3: Can this compound have off-target effects?
While this compound is a potent Trk inhibitor, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations. Potential off-target effects are a known challenge in the development of kinase inhibitors.[7] It is recommended to use the lowest effective concentration of this compound as determined by a dose-response curve to minimize potential off-target effects. Characterizing on-target adverse events is an active area of research for Trk inhibitors.[8][9]
Q4: Which cell viability assay is most suitable for use with this compound?
Several cell viability assays are compatible with this compound, including tetrazolium-based assays (MTT, MTS, XTT) and ATP-based assays (CellTiter-Glo®).
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10][11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[12][13] The amount of ATP is directly proportional to the number of viable cells in culture.[12]
The choice of assay may depend on the specific cell line, experimental goals, and available equipment. It is advisable to validate the chosen assay to ensure it is not adversely affected by this compound.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible IC50 values.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. A narrow range of 5,000 to 10,000 cells/well is a common starting point.[14] Inconsistent cell numbers can lead to variability. |
| Compound Dilution and Storage | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Improper storage of diluted compounds can lead to evaporation and inaccurate concentrations.[14] |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.[15] |
| Incubation Time | Optimize the incubation time with this compound. A standard incubation time is 72 hours, but this may need to be adjusted for your specific cell line.[16] |
Issue 2: High background signal in the cell viability assay.
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol red and serum in the culture medium can contribute to background absorbance in colorimetric assays. Include a "medium only" background control to subtract this value. |
| Compound Interference | The test compound itself may interfere with the assay reagents. Run a control with the highest concentration of this compound in cell-free media to check for any direct reaction with the assay substrate.[17] |
| Contamination | Microbial contamination can lead to a high background signal. Regularly check cell cultures for any signs of contamination. |
Issue 3: No significant decrease in cell viability, even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The cell line being used may not express a Trk fusion protein or may have other mutations that confer resistance to Trk inhibition. Confirm the presence of the Trk target in your cell line via methods like Western blot or sequencing. |
| Compound Inactivity | The this compound may have degraded. Ensure it is stored correctly as per the manufacturer's instructions. Test the compound on a known sensitive cell line to confirm its activity. |
| Assay Sensitivity | The chosen cell viability assay may not be sensitive enough to detect subtle changes in cell viability. Consider switching to a more sensitive assay, such as an ATP-based assay.[18] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard MTT assay procedures.[10][17]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions.[12][13][19]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements at an optimized density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and vehicle controls.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[19]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Luminescence Reading: Record the luminescence using a plate reader.
Visualizations
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: General experimental workflow for determining IC50 with this compound.
Troubleshooting Logic for Cell Viability Assays
Caption: A decision tree for troubleshooting common experimental failures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. OUH - Protocols [ous-research.no]
Trk-IN-12 Technical Support Center: Interpreting Unexpected Phenotypes
This guide is designed for researchers, scientists, and drug development professionals who are using Trk-IN-12 and have encountered unexpected experimental results. This resource provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and visual aids to clarify complex signaling pathways.
Frequently Asked Questions (FAQs)
Q1: We are treating a Trk-dependent cancer cell line with this compound and expected to see decreased proliferation, but we're observing resistance or even a slight increase in growth. What could be the cause?
A1: This is a common challenge with targeted therapies. Several factors could be at play:
-
Activation of Compensatory Pathways: Cells can adapt to the inhibition of one signaling pathway by upregulating another. Inhibition of the Trk pathway might lead to the activation of parallel survival pathways like the EGFR or MET receptor tyrosine kinases.[1][2]
-
Off-Target Effects: While this compound is a potent Trk inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations that could paradoxically promote growth.[3][4][5]
-
Acquired Resistance Mutations: Prolonged treatment can lead to the selection of cells with mutations in the Trk kinase domain (e.g., in the solvent front or gatekeeper residues) that prevent this compound from binding effectively.[2][6]
-
Incorrect Cell Line Model: The cell line may not be as dependent on Trk signaling as initially thought, or it may have co-activating mutations that bypass the need for Trk activity.
Q2: Our neuronal cultures treated with this compound are showing unexpected toxicity or morphological changes not typically associated with Trk inhibition. Why might this be happening?
A2: Neurotrophins and Trk signaling are crucial for neuronal survival and function.[7][8] Unexpected toxicity could stem from:
-
On-Target Effects in a Sensitive System: The baseline level of Trk signaling may be critical for the health of your specific neuronal culture. Complete inhibition could be leading to apoptosis. On-target toxicities such as dizziness and paresthesias are known side effects of Trk inhibitors in clinical settings.[9][10]
-
Off-Target Kinase Inhibition: this compound could be inhibiting other kinases essential for neuronal health, leading to the observed toxic effects. A kinome scan would be necessary to identify such off-targets.
-
Compound Purity and Formulation: Issues with the purity of the this compound compound or problems with the solvent (e.g., DMSO concentration) could be causing non-specific toxicity.
Q3: We've confirmed Trk inhibition via Western blot (reduced p-Trk levels), but downstream signaling (p-AKT, p-ERK) is not decreasing as expected. What does this suggest?
A3: This points towards a divergence in the signaling cascade or parallel pathway activation.
-
Signal Scaffolding and Crosstalk: Trk receptors can interact with other signaling molecules. Even with Trk kinase activity inhibited, the receptor protein itself might act as a scaffold, allowing other kinases to phosphorylate downstream targets.[11]
-
Redundant Kinase Activity: Other kinases in the cell may be capable of phosphorylating AKT and ERK, maintaining their activation levels even when the primary signal from Trk is blocked.[12]
-
Feedback Loops: Inhibition of the Trk pathway can sometimes relieve negative feedback loops, leading to the sustained activation of other pathways that converge on AKT and ERK.
Troubleshooting Guides
Guide 1: Addressing Unexpected Cell Proliferation or Resistance
This guide provides a step-by-step workflow to diagnose the cause of unexpected cell growth in the presence of this compound.
Caption: A logical workflow for troubleshooting unexpected cell proliferation with this compound treatment.
-
Confirm Compound Activity:
-
Method: In vitro kinase assay using recombinant TrkA, TrkB, and TrkC proteins.
-
Procedure: Prepare a reaction buffer containing the recombinant kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP. Add varying concentrations of this compound. Incubate and then measure kinase activity, for example, by quantifying the amount of phosphorylated substrate using a phosphospecific antibody and a detection reagent.
-
Expected Outcome: A clear dose-dependent inhibition of Trk kinase activity, confirming the compound is active.
-
-
Validate Trk Dependency:
-
Method: siRNA- or shRNA-mediated knockdown of TrkA, TrkB, and/or TrkC.
-
Procedure: Transfect cells with siRNA or transduce with shRNA targeting the Trk receptors. After 48-72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Expected Outcome: A significant decrease in cell viability upon Trk knockdown, confirming the cell line's dependency on Trk signaling.
-
-
Assess Downstream Signaling:
-
Method: Western Blotting.
-
Procedure: Treat cells with this compound for various times (e.g., 1, 6, 24 hours). Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against p-Trk (Tyr490/Tyr674/675), total Trk, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Expected Outcome: Dose- and time-dependent decrease in p-Trk, p-AKT, and p-ERK levels.
-
-
Investigate Compensatory Activation:
-
Method: Phospho-Receptor Tyrosine Kinase (RTK) Array.
-
Procedure: Treat cells with this compound for 24 hours. Lyse the cells and apply the lysate to a membrane spotted with antibodies against various phosphorylated RTKs.
-
Expected Outcome: Increased phosphorylation of other RTKs (e.g., EGFR, MET, AXL) in the this compound-treated cells compared to control, indicating activation of compensatory pathways.
-
| Phospho-RTK Target | Control (Relative Signal) | This compound Treated (Relative Signal) | Fold Change |
| p-TrkA | 100 | 5 | -20.0 |
| p-EGFR | 15 | 75 | +5.0 |
| p-MET | 12 | 60 | +5.0 |
| p-AXL | 8 | 48 | +6.0 |
Signaling Pathway Diagrams
Canonical Trk Signaling Pathway
The binding of neurotrophins (like NGF or BDNF) to Trk receptors leads to dimerization and autophosphorylation, activating key downstream pathways such as PI3K/AKT for survival and Ras/MAPK for proliferation and differentiation.[7][13][14]
Caption: Canonical Trk signaling pathways leading to cell survival and proliferation.
Hypothetical Compensatory Pathway Activation
When this compound blocks the Trk receptor, the cell may upregulate a parallel RTK, like EGFR. This can reactivate the PI3K/AKT and Ras/MAPK pathways, leading to inhibitor resistance.
Caption: Compensatory activation of EGFR signaling bypasses this compound inhibition.
References
- 1. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
- 8. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 9. ovid.com [ovid.com]
- 10. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Delivery Challenges of Trk-IN-12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the in vivo delivery challenges associated with the potent Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-12. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on general strategies for poorly soluble kinase inhibitors, which are likely applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptors are key components of signaling pathways that regulate neuronal survival, differentiation, and synaptic plasticity. In cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive tumor growth.[3][4][5] this compound inhibits the kinase activity of these receptors, thereby blocking downstream signaling pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cancer cell proliferation and survival.[6][7][8][9][10]
Q2: What are the expected in vivo delivery challenges with this compound?
A2: Like many kinase inhibitors, this compound is predicted to have poor aqueous solubility. This can lead to low oral bioavailability, high variability in plasma concentrations between individuals, and potential for food effects.[11] These challenges can make it difficult to achieve therapeutic concentrations of the drug at the target site and can complicate the interpretation of in vivo experimental results.
Q3: What are the general approaches to improve the in vivo delivery of poorly soluble kinase inhibitors like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble kinase inhibitors. These include:
-
Lipid-based formulations: Encapsulating the compound in lipids, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its dissolution and absorption.
-
Salt formation: Converting the molecule to a more soluble salt form, including lipophilic salts, can increase its solubility in formulation vehicles and biological fluids.
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve solubility.
-
Use of co-solvents and surfactants: These can be used to dissolve the compound in a liquid formulation for parenteral administration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation Optimization: Develop a lipid-based formulation (e.g., SEDDS) or a solid dispersion to improve solubility. 2. Salt Formation: Investigate the possibility of forming a more soluble salt of this compound. 3. Particle Size Reduction: Consider preparing a nanosuspension of the compound. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption due to formulation issues or food effects. | 1. Standardize Dosing Conditions: Administer the compound at the same time each day and control the feeding schedule of the animals. 2. Improve Formulation Robustness: Utilize a well-characterized and stable formulation, such as a microemulsion or a solid dispersion. |
| Precipitation of the compound in the dosing vehicle or upon administration. | The compound's solubility limit is exceeded in the chosen vehicle or upon dilution with physiological fluids. | 1. Vehicle Screening: Test the solubility of this compound in a wider range of pharmaceutically acceptable vehicles. 2. Use of Solubilizers: Incorporate co-solvents (e.g., PEG 300, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation. 3. pH Adjustment: If the compound's solubility is pH-dependent, adjust the pH of the formulation vehicle. |
| Difficulty in achieving a high enough dose in a reasonable dosing volume. | Low solubility of the compound in acceptable in vivo vehicles. | 1. Concentrated Formulations: Explore the use of lipid-based formulations or the formation of lipophilic salts which can often achieve higher drug loading. 2. Alternative Administration Route: Consider intraperitoneal (IP) or intravenous (IV) injection if oral administration is not feasible, but be aware of potential differences in pharmacokinetics and toxicity. |
| Inconsistent or unexpected results in efficacy studies. | Sub-optimal drug exposure at the tumor site due to poor pharmacokinetics. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct preliminary PK studies to establish the relationship between the dose, plasma concentration, and target inhibition. 2. Dose Escalation Studies: Perform a dose-ranging study to identify a dose that provides consistent and adequate target engagement. |
Signaling Pathway and Experimental Workflow Diagrams
Trk Signaling Pathway
Caption: The Trk signaling pathway is initiated by neurotrophin binding, leading to receptor dimerization and autophosphorylation. This activates downstream cascades including the PLCγ, PI3K/Akt, and Ras/MAPK pathways, ultimately regulating gene expression. This compound inhibits the kinase activity of the Trk receptor, blocking these signaling events.
Experimental Workflow for In Vivo Delivery Troubleshooting
Caption: A general experimental workflow for troubleshooting the in vivo delivery of a poorly soluble compound like this compound. The process involves formulation development, pharmacokinetic studies to assess drug exposure, and pharmacodynamic/efficacy studies to evaluate the biological effect.
Experimental Protocols
Note: These are general protocols and will likely require optimization for this compound.
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Formulation Preparation:
-
Weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-60°C in a water bath to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture.
-
Stir the mixture using a magnetic stirrer until the compound is completely dissolved. This may take several hours.
-
The final formulation should be a clear, isotropic liquid at room temperature.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the droplet size of the resulting emulsion using dynamic light scattering.
-
Stability: Store the formulation at different temperatures and observe for any signs of precipitation or phase separation over time.
-
Protocol 2: Preparation of a Lipophilic Salt
Materials:
-
This compound (assuming it is a free base or a hydrochloride salt)
-
A suitable lipophilic counter-ion (e.g., docusate sodium, oleic acid)
-
Appropriate solvent system (e.g., dichloromethane/water, ethyl acetate/water)
-
Separatory funnel
-
Rotary evaporator
-
Sodium sulfate (anhydrous)
-
Silver nitrate solution (for chloride testing if starting with a hydrochloride salt)
Methodology:
-
Stoichiometric Reaction:
-
Dissolve this compound (e.g., hydrochloride salt) in a suitable solvent (e.g., water or a polar organic solvent).
-
Dissolve a stoichiometric equivalent of the lipophilic counter-ion (e.g., docusate sodium) in a second, immiscible solvent (e.g., dichloromethane).
-
-
Liquid-Liquid Extraction:
-
Combine the two solutions in a separatory funnel and shake vigorously for several hours or stir overnight.
-
Allow the layers to separate. The lipophilic salt of this compound will be in the organic phase.
-
Collect the organic layer.
-
-
Washing and Drying:
-
Wash the organic layer several times with water to remove any remaining water-soluble starting materials or byproducts. If starting with a hydrochloride salt, wash until the aqueous layer tests negative for chloride ions with silver nitrate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the lipophilic salt of this compound.
-
-
Characterization:
-
Confirm the formation of the salt using techniques such as NMR spectroscopy and mass spectrometry.
-
Determine the solubility of the lipophilic salt in various lipid-based vehicles.
-
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in the public domain, the following tables provide a template for how such data should be structured once it becomes available through experimentation.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | TBD | Calculated |
| Aqueous Solubility (pH 7.4) | TBD | Shake-flask method |
| LogP | TBD | HPLC method |
| pKa | TBD | Potentiometric titration |
| Melting Point | TBD | Differential Scanning Calorimetry |
| TBD = To Be Determined |
Table 2: Solubility of this compound in Various Vehicles (Hypothetical Data)
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | TBD |
| PBS (pH 7.4) | TBD |
| 5% DMSO in Saline | TBD |
| 10% Cremophor EL in Water | TBD |
| Capryol™ 90 | TBD |
| Transcutol® HP | TBD |
| TBD = To Be Determined |
Table 3: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | TBD | TBD | TBD | TBD | TBD |
| SEDDS Formulation | Oral | TBD | TBD | TBD | TBD | TBD |
| Solution in 20% Captisol® | IV | TBD | TBD | TBD | TBD | 100 |
| TBD = To Be Determined |
By systematically applying the troubleshooting strategies and experimental protocols outlined in this technical support center, researchers can develop a robust in vivo delivery system for this compound, enabling accurate and reproducible preclinical evaluation of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Trk-IN-12 and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two prominent Tropomyosin receptor kinase (Trk) inhibitors: Trk-IN-12 and entrectinib. While both compounds are potent inhibitors of the Trk family of receptor tyrosine kinases, the publicly available data on their in vivo efficacy differs significantly. Entrectinib has been extensively studied in various animal models, with a wealth of data supporting its anti-tumor activity. In contrast, as of the latest available information, detailed in vivo efficacy studies for this compound in tumor models have not been widely published.
This guide will summarize the potent in vitro activity of this compound and present the robust in vivo data for entrectinib, offering a valuable resource for understanding their current preclinical status.
Overview of this compound and Entrectinib
This compound (also referred to as compound 9e in some literature) is a macrocyclic derivative that has demonstrated potent inhibitory activity against Trk kinases, including the G595R solvent front mutation that confers resistance to first-generation Trk inhibitors.[1][2] Its macrocyclic structure is designed to overcome clinical resistance driven by kinase mutations.[3]
Entrectinib (RXDX-101) is an orally available, central nervous system (CNS) active inhibitor of the Trk family of kinases (TrkA, TrkB, and TrkC), as well as ROS1 and ALK.[4][5] It has demonstrated broad anti-tumor activity in preclinical models and has received regulatory approval for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.
Comparative Efficacy Data
Due to the limited availability of in vivo data for this compound, a direct head-to-head comparison of in vivo efficacy with entrectinib is not feasible at this time. The following table contrasts the available in vitro data for this compound with the established in vivo efficacy of entrectinib in key preclinical models.
| Feature | This compound | Entrectinib |
| In Vitro Potency | ||
| Target Kinases | Trk (including G595R mutant) | TrkA, TrkB, TrkC, ROS1, ALK |
| IC50 (TRK G595R) | 13.1 nM[1][2] | - |
| Antiproliferative Activity (Ba/F3-LMNA-NTRK1) | IC50 = 0.080 µM[1][2] | - |
| Antiproliferative Activity (Ba/F3-LMNA-NTRK1-G595R) | IC50 = 0.646 µM (superior to LOXO-101)[1][2] | - |
| In Vivo Efficacy | ||
| Neuroblastoma Xenograft Model (SH-SY5Y-TrkB) | Data not publicly available | Significant tumor growth inhibition and improved event-free survival (p<0.0001) as a single agent.[4] |
| Enhances the efficacy of chemotherapy (Irinotecan/Temozolomide).[4] | ||
| Colorectal Carcinoma Xenograft Model (KM12) | Data not publicly available | Potent tumor growth inhibition at doses of 15, 30, and 60 mg/kg (per os, twice daily).[6][7] |
| TGI of 42.2% at 50 mg/kg and 66.9% at 200 mg/kg in a recent study.[8] | ||
| CNS Activity | Data not publicly available | Demonstrates activity against brain-localized metastases in animal models.[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by both inhibitors and a general workflow for assessing their in vivo efficacy.
Caption: Trk Signaling Pathway Inhibition.
Caption: In Vivo Efficacy Experimental Workflow.
Experimental Protocols
The following are representative experimental protocols for in vivo efficacy studies of entrectinib.
Neuroblastoma Xenograft Model
-
Cell Line: SH-SY5Y cells stably transfected with TrkB (SH-SY5Y-TrkB).[4]
-
Animal Model: Athymic nu/nu mice.[4]
-
Tumor Implantation: 1 x 10^7 SH-SY5Y-TrkB cells were injected subcutaneously into the flank of the mice in 0.1 mL of Matrigel.[9]
-
Treatment Initiation: Treatment with entrectinib began approximately 15-17 days after tumor inoculation when the average tumor size reached 0.2 cm³.[9]
-
Dosing Regimen: Entrectinib was administered orally at 60 mg/kg, either every 4 or every 6 hours, seven days a week.[9]
-
Efficacy Endpoints:
Colorectal Carcinoma Xenograft Model
-
Cell Line: KM12 human colorectal carcinoma cells, which harbor a TPM3-NTRK1 gene fusion.[6][10]
-
Animal Model: Nude mice.[6]
-
Tumor Implantation: Subcutaneous injection of KM12 cells.
-
Treatment Initiation: Treatment was initiated when tumors were established.
-
Dosing Regimen: Entrectinib was administered orally twice daily (per os twice daily) at doses of 15, 30, and 60 mg/kg for 21 consecutive days.[6][7] In a separate study, doses of 50 and 200 mg/kg were used.[8]
-
Efficacy Endpoints:
Conclusion
Entrectinib is a well-characterized Trk inhibitor with proven in vivo efficacy in multiple preclinical cancer models, including those for neuroblastoma and colorectal cancer. The available data demonstrates its ability to significantly inhibit tumor growth and improve survival in these models.
This compound is a promising next-generation, macrocyclic Trk inhibitor with potent in vitro activity, particularly against known resistance mutations. However, publicly available in vivo efficacy data is currently lacking. Further preclinical studies are necessary to establish its anti-tumor activity in animal models and to allow for a direct comparison with established inhibitors like entrectinib. Researchers and drug development professionals should consider the potent preclinical profile of this compound as indicative of its potential, while recognizing the need for forthcoming in vivo data to fully assess its therapeutic promise.
References
- 1. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 4. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Efficacy of Trk-IN-12 and Next-Generation Inhibitors Against TRK Gatekeeper Mutations
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the investigational TRK inhibitor, Trk-IN-12, with other next-generation TRK inhibitors, focusing on their efficacy against clinically relevant gatekeeper mutations that confer resistance to first-generation therapies. This document is intended to inform researchers, scientists, and drug development professionals on the current landscape of TRK inhibitors and their potential to overcome acquired resistance in cancer treatment.
Introduction
Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide range of adult and pediatric cancers. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy, the development of acquired resistance, often through mutations in the TRK kinase domain, limits their long-term benefit. Gatekeeper mutations, such as TRKA F589L and TRKC F617I, are a common mechanism of resistance, sterically hindering the binding of these inhibitors. This has spurred the development of next-generation TRK inhibitors with novel structural features designed to overcome these mutations. This guide focuses on the comparative efficacy of this compound, a macrocyclic TRK inhibitor, against these resistant forms of the TRK kinases.
Data Presentation: Inhibitor Efficacy Against Wild-Type and Mutant TRK
The following tables summarize the biochemical and cellular potencies of this compound and other next-generation TRK inhibitors against wild-type TRK and various resistance mutations. The data highlights the differential efficacy of these compounds, particularly against gatekeeper mutations.
Table 1: Biochemical IC50 Values of TRK Inhibitors Against Wild-Type and Mutant TRK Kinases
| Inhibitor | TRKA (Wild-Type) IC50 (nM) | TRKC (Wild-Type) IC50 (nM) | TRKA G595R (Solvent Front) IC50 (nM) | TRKA F589L (Gatekeeper) IC50 (nM) | TRKC F617I (Gatekeeper) IC50 (nM) |
| This compound | Data not available | Data not available | 13.1[1] | Data not available | Data not available |
| Repotrectinib | <0.2[2] | <0.2[2] | 2.7 - 4.5[2] | <0.2[2] | <0.2 |
| Selitrectinib | 1.8 - 3.9[2] | 1.8 - 3.9[2] | 2.0 - 10[2] | 2.0 - 2.3[2] | 52 |
| Compound 10g | 5.21 | 4.51 | 1.42 | 6.13[3] | Data not available |
| TRK-IN-29 | 5[4] | 6[4] | 9[4] | 0.6[4] | Data not available |
Note: "Data not available" indicates that the information could not be found in the public domain at the time of this report.
Table 2: Cellular Anti-proliferative IC50 Values of TRK Inhibitors in Ba/F3 Cells Expressing TRK Fusions
| Inhibitor | Ba/F3-LMNA-NTRK1 (Wild-Type) IC50 (µM) | Ba/F3-LMNA-NTRK1-G595R (Solvent Front) IC50 (µM) | Ba/F3-CD74-TRKA-F589L (Gatekeeper) IC50 (nM) |
| This compound | 0.080[1] | 0.646[1] | Data not available |
| Repotrectinib | <0.0002 | Data not available | Data not available |
| Selitrectinib | 0.0018 - 0.0039 | Data not available | Data not available |
| Compound 10g | Data not available | 1.43 - 47.56 | 1.43 - 47.56[3] |
Note: The cell lines and fusion partners used in different studies may vary, affecting direct comparability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant TRK kinase (wild-type or mutant)
-
ATP
-
Substrate (e.g., Poly(E,A,Y) peptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction mixture by adding the TRK kinase and substrate to the kinase buffer.
-
Add the test inhibitors at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Cell Line)
This assay assesses the ability of an inhibitor to suppress the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on an ectopically expressed oncogenic kinase for survival and growth.
Materials:
-
Ba/F3 cells stably expressing a TRK fusion protein (e.g., LMNA-NTRK1) with or without a resistance mutation.
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics).
-
Test inhibitors serially diluted in DMSO.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Seed the Ba/F3 cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add the test inhibitors at a range of concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.
Mandatory Visualization
TRK Signaling Pathway and Inhibitor Action
Caption: TRK signaling pathway and the mechanism of action for TRK inhibitors.
Experimental Workflow for Evaluating TRK Inhibitor Efficacy
Caption: Workflow for biochemical and cell-based assays to determine TRK inhibitor efficacy.
Discussion and Conclusion
The emergence of gatekeeper mutations poses a significant challenge to the long-term efficacy of first-generation TRK inhibitors. This guide provides a comparative overview of this compound and other next-generation inhibitors in addressing this challenge.
The available data indicates that this compound, a macrocyclic inhibitor, is potent against the TRK G595R solvent front mutation.[1] However, a critical gap in the current knowledge is the lack of publicly available data on the efficacy of this compound against the key gatekeeper mutations TRKA F589L and TRKC F617I.
In contrast, other next-generation inhibitors have demonstrated significant activity against these gatekeeper mutations. Repotrectinib, in particular, shows exceptional potency against both solvent front and gatekeeper mutations, with IC50 values in the sub-nanomolar range.[2] Selitrectinib also exhibits activity against gatekeeper mutations, although to a lesser extent than repotrectinib.[2] Furthermore, novel macrocyclic compounds like "compound 10g" and "TRK-IN-29" have been specifically designed to overcome these resistance mechanisms and have shown promising preclinical activity against the TRKA F589L gatekeeper mutation.[3][4]
The macrocyclic structure of these next-generation inhibitors, including this compound, is a key design feature aimed at providing a better fit within the ATP-binding pocket of the mutated kinase, thereby overcoming the steric hindrance imposed by the gatekeeper residue.
References
- 1. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization of the Third Generation Type II Macrocycle TRK Inhibitors with Improved Activity against Solvent-Front, xDFG, and Gatekeeper Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Trk-IN-12: A Comparative Analysis of Potency Against Solvent Front and xDFG TRK Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Trk-IN-12, a macrocyclic TRK inhibitor, against common solvent front and xDFG mutations that confer resistance to first and second-generation TRK inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Introduction to TRK Inhibition and Resistance
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] Chromosomal rearrangements leading to NTRK gene fusions can result in the production of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[1][2] This has led to the development of highly effective TRK inhibitors, such as larotrectinib and entrectinib, which have demonstrated significant clinical efficacy in patients with TRK fusion-positive tumors.[1][3]
However, as with many targeted therapies, acquired resistance can emerge, limiting the long-term efficacy of these drugs. A primary mechanism of resistance is the development of secondary mutations within the TRK kinase domain. Among the most clinically relevant are mutations in the "solvent front" and the "xDFG" motif.[2][4][5][6][7]
-
Solvent Front Mutations: These mutations, such as TRKA G595R and TRKC G623R, are located in the region of the ATP-binding pocket that is exposed to the solvent.[2][4][5][6][7] They can sterically hinder the binding of type I TRK inhibitors.
-
xDFG Mutations: The xDFG motif is part of the activation loop of the kinase. Mutations in this region, such as TRKA G667C and TRKC G696A, can stabilize the kinase in an inactive "DFG-out" conformation, which is not effectively targeted by type I inhibitors that bind to the active "DFG-in" conformation.[4][5][6][7][8]
The emergence of these resistance mutations has driven the development of next-generation TRK inhibitors designed to overcome these challenges. This compound is a macrocyclic derivative compound that has shown promise in this regard.[6]
Comparative Potency of TRK Inhibitors
The following tables summarize the available biochemical and cellular potency data for this compound and other notable TRK inhibitors against wild-type and mutant TRK kinases. This data allows for a direct comparison of their efficacy against key resistance mutations.
Table 1: Biochemical IC50 Values of TRK Inhibitors Against Wild-Type and Mutant TRK Kinases
| Inhibitor | TRK Target | Wild-Type (nM) | Solvent Front (nM) | xDFG (nM) |
| TRKA | TRKA G595R | TRKA G667C | ||
| This compound | TRKA | - | 13.1[6] | - |
| Larotrectinib | TRKA | 6.5[3] | >1000 | - |
| LOXO-195 (Selitrectinib) | TRKA | <1 | 2.0[4][5] | 9.8[4][5][8] |
| Repotrectinib | TRKA | <0.2 | 0.4[8] | - |
| Zurletrectinib | TRKA | 0.81 | - | - |
| TRKC | TRKC G623R | TRKC G696A | ||
| This compound | TRKC | - | - | - |
| Larotrectinib | TRKC | 10.6[3] | >1000 | - |
| LOXO-195 (Selitrectinib) | TRKC | <1 | 2.5[8] | <2.5[4][5] |
| Repotrectinib | TRKC | <0.2 | 0.2[8] | - |
| Zurletrectinib | TRKC | 0.184 | - | - |
Table 2: Cellular IC50 Values of TRK Inhibitors Against TRK Fusion-Positive Cell Lines
| Inhibitor | Cell Line | TRK Fusion | Mutation | IC50 (µM) |
| This compound | Ba/F3-LMNA-NTRK1 | LMNA-TRKA | Wild-Type | 0.080[6] |
| Ba/F3-LMNA-NTRK1-G595R | LMNA-TRKA | G595R | 0.646[6] | |
| Larotrectinib | Various | Various | Wild-Type | 0.002-0.020[8] |
| LOXO-195 (Selitrectinib) | NIH-3T3 ΔTRKA | ΔTRKA | G595R | - |
| NIH-3T3 ΔTRKA | ΔTRKA | G667C | - | |
| ETV6-TRKC | ETV6-TRKC | G623R | - | |
| ETV6-TRKC | ETV6-TRKC | G696A | - |
Detailed cellular IC50 values for LOXO-195 against specific mutant cell lines were not explicitly found in the provided search results, though it is stated to have low nanomolar activity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to generate the presented data, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: TRK signaling pathway and points of resistance mutations.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols
The determination of inhibitor potency is typically conducted through biochemical and cellular assays. Below are detailed, generalized protocols representative of the methodologies used in the field.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant wild-type or mutant TRK kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP at a concentration near the Km for the specific kinase
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a reaction plate by adding the test inhibitor in a range of concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant TRK kinase to each well (except the negative control) and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Ba/F3 or other suitable cell lines engineered to express a specific TRK fusion protein (wild-type or mutant).
-
Cell culture medium appropriate for the cell line.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the TRK fusion-positive cells into a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available data indicates that this compound is a potent inhibitor of the TRKA G595R solvent front mutation, a common mechanism of resistance to first-generation TRK inhibitors.[6] Its macrocyclic structure likely allows it to bind effectively to the mutated kinase, overcoming the steric hindrance that limits the activity of earlier inhibitors.
However, a comprehensive comparison of this compound with other next-generation inhibitors is currently limited by the lack of publicly available data on its potency against a broader range of solvent front and, critically, xDFG mutations. As xDFG mutations are an emerging resistance mechanism to both first and second-generation type I TRK inhibitors, understanding the activity of new compounds against these mutations is crucial.
Further studies are required to fully characterize the inhibitory profile of this compound against a comprehensive panel of clinically relevant TRK resistance mutations. Such data will be essential to determine its potential as a therapeutic agent for patients who have developed resistance to current TRK-targeted therapies. Researchers are encouraged to consult the primary literature for the most up-to-date findings on this and other emerging TRK inhibitors.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Trk-IN-12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Trk-IN-12. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) for this compound Handling
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. The following PPE is mandatory when handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use and change them frequently. |
| Skin and Body | Impervious clothing / Laboratory coat | A fully fastened lab coat or impervious clothing is required to protect the skin from potential contact. |
| Respiratory | Suitable respirator | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if there is a risk of generating dust or aerosols. |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize risks.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow the emergency spill protocol.
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Temperature: Store at -20°C for the powder form or -80°C when in solvent[1].
-
Avoidances: Keep away from direct sunlight and sources of ignition[1].
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes and skin[1].
-
Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled[1]. Wash hands thoroughly after handling the substance[1].
Disposal Plan
-
Waste Classification: this compound is very toxic to aquatic life with long-lasting effects, and therefore must be disposed of as hazardous waste[1].
-
Containment: Dispose of the contents and the container in an approved waste disposal plant[1]. Do not release into the environment[1].
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Protocols
First Aid Measures for this compound Exposure
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure thorough flushing and promptly seek medical attention[1]. |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and shoes and seek medical attention[1]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention[1]. |
| Ingestion | If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance[1]. |
Emergency Protocol: this compound Spill
In the event of a spill, a calm and systematic response is necessary to contain the hazard and prevent exposure.
Caption: Workflow for a this compound chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
